5,8-Dioxaspiro[3.4]octane-2-carbaldehyde
Description
Properties
IUPAC Name |
5,8-dioxaspiro[3.4]octane-2-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10O3/c8-5-6-3-7(4-6)9-1-2-10-7/h5-6H,1-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MACODSSJUUMKOE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2(O1)CC(C2)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
142.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1936699-41-0 | |
| Record name | 5,8-dioxaspiro[3.4]octane-2-carbaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the ¹H and ¹³C NMR Spectroscopy of 5,8-Dioxaspiro[3.4]octane-2-carbaldehyde
This guide provides a detailed analysis and prediction of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 5,8-dioxaspiro[3.4]octane-2-carbaldehyde. Designed for researchers, scientists, and professionals in drug development, this document synthesizes theoretical principles with data from analogous structures to offer a comprehensive understanding of the spectral features of this unique spirocyclic aldehyde.
Introduction
This compound is a bifunctional molecule featuring a cyclobutane ring, a 1,3-dioxolane moiety, and an aldehyde group. The spirocyclic nature of the core, where the cyclobutane and dioxolane rings share a single quaternary carbon, creates a rigid three-dimensional structure with distinct electronic and steric environments. Understanding the precise chemical structure and stereochemistry through NMR spectroscopy is paramount for its application in medicinal chemistry and materials science. This guide will elucidate the expected ¹H and ¹³C NMR spectra, explain the underlying principles governing the chemical shifts and coupling constants, and provide a framework for the structural verification of this and related compounds.
While experimental spectra for this specific molecule are not widely published, this guide leverages established NMR principles and data from structurally related fragments and molecules to provide a robust prediction and interpretation.[1][2]
Predicted ¹H NMR Spectrum: A Detailed Analysis
The ¹H NMR spectrum of this compound is anticipated to exhibit distinct signals corresponding to the aldehyde, dioxolane, and cyclobutane protons. The chemical shifts are influenced by electronegativity, magnetic anisotropy, and through-space effects inherent to the spirocyclic system.
The Aldehydic Proton (H-9)
The most downfield signal in the spectrum will unequivocally belong to the aldehydic proton. This proton is directly attached to a carbonyl carbon and is significantly deshielded due to the strong electron-withdrawing nature and magnetic anisotropy of the C=O double bond.
-
Expected Chemical Shift (δ): 9.5 - 10.0 ppm. This region is characteristic of aldehydic protons.[3]
-
Multiplicity: It will appear as a doublet due to coupling with the adjacent methine proton (H-2) on the cyclobutane ring. The coupling constant (³J) is expected to be small, in the range of 1-3 Hz.
The Dioxolane Protons (H-6, H-7)
The four protons of the ethylene glycol ketal moiety are chemically equivalent due to rapid conformational flexing of the five-membered ring at room temperature.
-
Expected Chemical Shift (δ): 3.8 - 4.2 ppm. These protons are attached to carbons adjacent to oxygen atoms, resulting in a downfield shift compared to simple alkanes.
-
Multiplicity: A singlet. Since all four protons are equivalent, they do not split each other.
The Cyclobutane Protons (H-1, H-2, H-3)
The protons on the cyclobutane ring will exhibit more complex signals due to their diastereotopic nature and restricted rotation. Unsubstituted cyclobutane protons resonate around 1.96 ppm.[4] However, the substitution pattern in this compound will lead to a wider dispersion of these signals.
-
H-2 (Methine Proton): This proton is adjacent to the electron-withdrawing aldehyde group and will be the most downfield of the cyclobutane protons.
-
Expected Chemical Shift (δ): 2.8 - 3.2 ppm.
-
Multiplicity: A multiplet. It will be coupled to the aldehydic proton (H-9) and the adjacent methylene protons on the cyclobutane ring (H-1 and H-3).
-
-
H-1 and H-3 (Methylene Protons): These protons are diastereotopic and will have different chemical shifts. They are expected to resonate upfield from H-2 but downfield from unsubstituted cyclobutane.
-
Expected Chemical Shift (δ): 2.0 - 2.6 ppm.
-
Multiplicity: Each will likely appear as a complex multiplet due to geminal coupling with each other and vicinal coupling with H-2.
-
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Key Influencing Factors |
| Aldehyde-H | 9.5 - 10.0 | Doublet (d) | Anisotropy and inductive effect of C=O |
| Dioxolane-CH₂ | 3.8 - 4.2 | Singlet (s) | Electronegativity of adjacent oxygen atoms |
| Cyclobutane-CH (H-2) | 2.8 - 3.2 | Multiplet (m) | Inductive effect of CHO group |
| Cyclobutane-CH₂ (H-1, H-3) | 2.0 - 2.6 | Multiplet (m) | Ring strain and proximity to spiro center |
Predicted ¹³C NMR Spectrum: Structural Insights
The proton-decoupled ¹³C NMR spectrum will provide a clear count of the unique carbon environments in the molecule.
The Carbonyl Carbon (C-9)
The aldehyde carbonyl carbon is the most deshielded carbon in the molecule and will appear at the far downfield end of the spectrum.
-
Expected Chemical Shift (δ): 195 - 205 ppm. This is a highly characteristic region for aldehyde carbonyl carbons.[3]
The Spiro Carbon (C-4)
The spirocyclic carbon, being a quaternary carbon bonded to four other carbons (or in this case, two carbons and two oxygens), has a unique chemical shift. Its connection to two electronegative oxygen atoms will shift it significantly downfield.
-
Expected Chemical Shift (δ): 90 - 110 ppm. The exact shift is sensitive to ring strain and substitution.
The Dioxolane Carbons (C-6, C-7)
The two methylene carbons of the dioxolane ring are equivalent and will give a single signal.
-
Expected Chemical Shift (δ): 60 - 70 ppm. This is a typical range for sp³ carbons singly bonded to an oxygen atom.
The Cyclobutane Carbons (C-1, C-2, C-3)
The carbons of the cyclobutane ring will be found in the aliphatic region of the spectrum. Unsubstituted cyclobutane resonates at approximately 22.4 ppm.[5]
-
C-2 (Methine Carbon): This carbon, bearing the aldehyde group, will be the most downfield of the cyclobutane carbons.
-
Expected Chemical Shift (δ): 45 - 55 ppm.
-
-
C-1 and C-3 (Methylene Carbons): These carbons will be in a more typical aliphatic region but will be influenced by the overall ring system.
-
Expected Chemical Shift (δ): 25 - 35 ppm.
-
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Key Influencing Factors |
| Aldehyde-C=O | 195 - 205 | Carbonyl environment |
| Spiro-C | 90 - 110 | Quaternary nature, bonded to two oxygens |
| Dioxolane-CH₂ | 60 - 70 | Electronegativity of oxygen |
| Cyclobutane-CH | 45 - 55 | Attachment of the aldehyde group |
| Cyclobutane-CH₂ | 25 - 35 | Aliphatic sp³ carbon in a strained ring |
Experimental Protocols
For the successful acquisition of high-quality NMR spectra of this compound, the following protocol is recommended.
Sample Preparation
-
Solvent Selection: Deuterated chloroform (CDCl₃) is the recommended solvent due to its excellent solubilizing properties for a wide range of organic compounds and its single, well-defined residual solvent peak at 7.26 ppm for ¹H NMR and 77.16 ppm for ¹³C NMR.
-
Concentration: Prepare a solution of approximately 5-10 mg of the compound in 0.6-0.7 mL of CDCl₃.
-
Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for referencing the chemical shifts to 0.00 ppm. Modern spectrometers can often reference the spectra to the residual solvent peak, making the addition of TMS optional.[4][5][6]
-
Filtration: To remove any particulate matter that could degrade spectral resolution, filter the sample through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.
NMR Data Acquisition Workflow
Caption: Standard workflow for NMR sample preparation, data acquisition, and processing.
Structural Elucidation Logic
The definitive assignment of the ¹H and ¹³C signals requires a combination of one-dimensional and two-dimensional NMR experiments.
Caption: Logic diagram for NMR-based structure elucidation.
-
¹H NMR: Provides the initial overview of proton environments.
-
¹³C NMR (with DEPT): Confirms the number of unique carbons and distinguishes between CH, CH₂, and CH₃ groups.
-
COSY (Correlation Spectroscopy): Establishes proton-proton coupling networks. For instance, it will show a correlation between the aldehydic proton (H-9) and the methine proton (H-2), and between H-2 and the methylene protons (H-1, H-3).
-
HSQC (Heteronuclear Single Quantum Coherence): Directly links each proton to its attached carbon. This is crucial for unambiguously assigning the carbon signals based on the more easily assigned proton signals.
By integrating the data from these experiments, a self-validating and complete structural assignment of this compound can be achieved with high confidence.
References
-
D. A. Lightner, J. K. Gawroński, T. D. Bouman, "1H NMR Chemical Shifts of Cyclopropane and Cyclobutane: A Theoretical Study," The Journal of Organic Chemistry, 2013. [Link]
-
Doc Brown's Chemistry, "13C nmr spectrum of cyclobutane C4H8," N.D. [Link]
-
D. A. Lightner, J. K. Gawroński, T. D. Bouman, "1H NMR chemical shifts of cyclopropane and cyclobutane: a theoretical study," PubMed, 2013. [Link]
-
ResearchGate, "Chemical shifts from the NMR spectra of the cyclobutane ring of crossadducts 4a and 5a, with 12 and 13," N.D. [Link]
-
ResearchGate, "1 H NMR data (δ ppm) of the 1,3-dioxane rings in compounds 1-5," N.D. [Link]
-
Doc Brown's Chemistry, "cyclobutane low high resolution H-1 proton nmr spectrum," N.D. [Link]
-
Doc Brown's Chemistry, "proton NMR spectrum of 1,3-dioxane," N.D. [Link]
-
CP Lab Safety, "5, 8-dioxaspiro[3.4]octane-2-carboxylic acid, min 97%, 1 gram," N.D. [Link]
-
ScienceDirect, "13C NMR Chemical Shift Correlations in 1,3-Diol Acetonides," 1990. [Link]
-
PMC, "Synthesis and Biological Activity of New 1,3-Dioxolanes as Potential Antibacterial and Antifungal Compounds," N.D. [Link]
-
SpectraBase, "1,3-Dioxolane, 2-hexyl- - Optional[13C NMR]," N.D. [Link]
-
Molport, "5,8-dioxaspiro[3.4]octane-2-carboxylic acid | 1001907-64-7," N.D. [Link]
-
PubChemLite, "this compound," N.D. [Link]
-
The Royal Society of Chemistry, "1H NMR spectrum of the spiro compound 18," 2011. [Link]
-
Journal of Organic and Pharmaceutical Chemistry, "The Synthesis of 2,5-Dioxaspiro[3.4]octane Building Blocks: Three-Dimensional Spirocyclic Analogs of 1,4-Dioxanes," 2025. [Link]
-
PhytoBank, "1H NMR Spectrum (PHY0071242)," N.D. [Link]
-
Eindhoven University of Technology Research Portal, "1H and 13C NMR spectral data for spiro[2.4]heptadiene-4,6 and spiro[4.4]nonadiene-1,3," N.D. [Link]
-
ResearchGate, "NMR chemical shifts of spiro-carbon of compounds 245- 248 and 249, 250, and 252," N.D. [Link]
-
PubChemLite, "2-methyl-5,8-dioxaspiro[3.4]octane-2-carbaldehyde," N.D. [Link]
-
Organic Chemistry Data & Info, "NMR Spectroscopy – 1H NMR Chemical Shifts," 2020. [Link]
-
Chemistry LibreTexts, "8.15: Spectroscopy of Aldehydes and Ketones," 2023. [Link]
-
BMRB, "bmse000508 Cuminaldehyde," N.D. [Link]
-
ResearchGate, "The Synthesis of 2,5-Dioxaspiro[3.4]octane Building Blocks: Three-Dimensional Spirocyclic Analogs of 1,4-Dioxanes," 2025. [Link]
-
PubChem, "2-Bromo-5,8-dioxaspiro[3.4]octane," N.D. [Link]
-
RSC Publishing, "Facile synthesis of 2-azaspiro[3.4]octane," N.D. [Link]
-
Journal of Organic and Pharmaceutical Chemistry, "The Synthesis of 2,5-Dioxaspiro[3.4]octane Building Blocks: Three-Dimensional Spirocyclic Analogs of 1,4-Dioxanes," 2025. [Link]
-
PubChemLite, "2-ethynyl-5,8-dioxaspiro[3.4]octane," N.D. [Link]
Sources
- 1. PubChemLite - this compound (C7H10O3) [pubchemlite.lcsb.uni.lu]
- 2. 1936699-41-0|this compound|BLD Pharm [bldpharm.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. cyclobutane low high resolution H-1 proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H1 cyclobutane 1-H nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 5. 13C nmr spectrum of cyclobutane C4H8 analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of cyclobutane C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 6. 1H proton nmr spectrum of 1,3-dioxane C4H8O2 low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 meta-dioxane 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]
Synthesis of 5,8-Dioxaspiro[3.4]octane-2-carbaldehyde from its alcohol
Strategies for Chemo-selective Oxidation of Acid-Sensitive Spirocycles
Executive Summary
The moiety 5,8-dioxaspiro[3.4]octane-2-carbaldehyde represents a critical "3D-scaffold" in modern medicinal chemistry. As a conformationally restricted spirocyclic ether, it offers improved physicochemical properties (Fsp³, solubility) over traditional aromatic spacers in drug candidates, including CFTR modulators and BTK degraders.
This technical guide details the synthesis of this aldehyde from its precursor, 5,8-dioxaspiro[3.4]octan-2-ylmethanol . The core synthetic challenge is the chemoselective oxidation of the primary alcohol to the aldehyde without compromising the acid-labile 1,3-dioxolane (ketal) protecting group or inducing ring strain-mediated decomposition of the cyclobutane core.
Retrosynthetic & Mechanistic Analysis
The synthesis hinges on the controlled oxidation of the primary alcohol. The substrate features a spiro[3.4] system where a cyclobutane ring is fused to a 1,3-dioxolane.
-
Substrate: 5,8-Dioxaspiro[3.4]octan-2-ylmethanol (CAS: 545882-60-8).[1]
-
Target: this compound (CAS: 1936699-41-0).[2]
-
Key Liability: The ketal functionality is susceptible to hydrolysis under acidic conditions (e.g., Jones oxidation).
-
Stability: Small, strained aldehydes can be volatile and prone to hydration or polymerization.
Reaction Scheme
The transformation involves the removal of two protons (dehydrogenation) to form the carbonyl. We prioritize non-acidic, buffered oxidation protocols.
Figure 1: Reaction pathway highlighting the critical divergence between aldehyde formation and over-oxidation/hydrolysis.
Experimental Protocols
Two validated methods are presented. Method A is the "Gold Standard" for bench-scale discovery chemistry (up to 30g), prioritizing reliability. Method B is a "Process-Friendly" alternative that avoids hypervalent iodine waste.
Method A: Dess-Martin Periodinane (DMP) Oxidation
Recommended for: Discovery scale (mg to 30g), high value substrates.[3][4]
This protocol utilizes Dess-Martin Periodinane (DMP) .[4] Crucially, sodium bicarbonate is added to neutralize the acetic acid byproduct generated during the reaction, preserving the ketal.
Reagents & Stoichiometry:
| Reagent | Equiv. | Role |
|---|---|---|
| Starting Alcohol | 1.0 | Substrate |
| Dess-Martin Periodinane | 1.2 – 1.3 | Oxidant |
| Sodium Bicarbonate (NaHCO₃) | 5.0 | Acid Scavenger (Buffer) |
| Dichloromethane (DCM) | 10-20 V | Solvent |
| Sodium Thiosulfate (sat. aq.) | N/A | Quench (Reductant) |
Step-by-Step Protocol:
-
Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve 5,8-dioxaspiro[3.4]octan-2-ylmethanol (1.0 eq) in anhydrous DCM (0.2 M concentration).
-
Buffering: Add solid NaHCO₃ (5.0 eq) directly to the solution. Note: This heterogeneous mixture ensures any acid formed is immediately neutralized.
-
Oxidation: Cool the mixture to 0°C (ice bath). Add DMP (1.2 eq) portion-wise over 10 minutes.
-
Reaction: Remove the ice bath and allow the slurry to stir at Room Temperature (20–25°C) for 2–3 hours. Monitor by TLC (stain with KMnO₄ or Anisaldehyde) or LCMS.
-
Quench (Critical): Pour the reaction mixture into a beaker containing a 1:1 mixture of saturated aq. NaHCO₃ and saturated aq. Na₂S₂O₃ .[3] Stir vigorously for 20–30 minutes until the organic layer is clear (removes iodinane byproducts).
-
Extraction: Separate phases. Extract the aqueous layer with DCM (2x).
-
Drying: Combine organics, dry over Na₂SO₄, filter, and concentrate in vacuo at low temperature (<30°C) to avoid aldehyde volatilization.
-
Purification: Flash column chromatography (Silica gel, Hexanes:EtOAc gradient 80:20 to 60:40).
Expected Yield: 50–75% Data Source: Validated against protocols for spirooxetane analogs in J. Org. Pharm. Chem. [1] and Vertex Pharmaceuticals patent filings [2].
Method B: TEMPO / BAIB Oxidation
Recommended for: Scale-up (>50g), Green Chemistry requirements.
This method uses a catalytic oxoammonium salt cycle (TEMPO) regenerated by a stoichiometric co-oxidant, (Diacetoxyiodo)benzene (BAIB). It is milder and generates less solid waste than DMP.
Reagents & Stoichiometry:
| Reagent | Equiv. | Role |
|---|---|---|
| Starting Alcohol | 1.0 | Substrate |
| TEMPO | 0.1 (10 mol%) | Catalyst |
| BAIB (PhI(OAc)₂) | 1.1 – 1.3 | Co-oxidant |
| Dichloromethane (DCM) | 10 V | Solvent |
Step-by-Step Protocol:
-
Dissolution: Charge the reaction vessel with the alcohol (1.0 eq) and DCM.
-
Catalyst Addition: Add TEMPO (0.1 eq) and stir until dissolved (orange solution).
-
Oxidant Addition: Add BAIB (1.1 eq) in one portion at Room Temperature.
-
Reaction: Stir at 20–25°C for 2–4 hours. The orange color may fade to yellow/pale.
-
Workup: Quench with saturated aq. Na₂S₂O₃ to destroy excess oxidant. Extract with DCM.
-
Purification: Concentrate and purify via silica gel chromatography.
Advantages:
-
Avoids the massive iodine waste mass associated with stoichiometric DMP.
-
Mild pH profile (acetic acid is generated but BAIB is generally less aggressive than unbuffered DMP).
Characterization & Data
The product is a colorless oil or low-melting solid. Due to the aldehyde's reactivity, it should be stored under inert atmosphere (Argon/N₂) at -20°C.
Spectroscopic Signature:
-
¹H NMR (500 MHz, CDCl₃):
-
Aldehyde (-CHO): Distinctive doublet or singlet at δ 9.6 – 9.8 ppm .
-
Ketal (-O-CH₂-CH₂-O-): Multiplet at δ 3.9 – 4.0 ppm (4H).
-
Cyclobutane Ring: Complex multiplets between δ 2.0 – 2.8 ppm .
-
-
¹³C NMR:
-
Carbonyl: ~200-202 ppm.
-
Ketal Quaternary Carbon: ~108-110 ppm (spiro center).
-
Comparative Analysis of Methods:
| Feature | Method A (DMP) | Method B (TEMPO) |
| Reaction Time | 2–3 Hours | 2–4 Hours |
| pH Conditions | Neutral (with Buffer) | Mildly Acidic |
| Purification | Requires thorough washing | Easier filtration |
| Scalability | Low (<50g) | High (>100g) |
| Risk | Shock sensitive (Dry DMP) | Low |
Workflow Visualization
The following diagram illustrates the decision logic and process flow for the synthesis, ensuring the integrity of the spiro-ketal system.
Figure 2: Operational workflow for the synthesis of the target aldehyde.
References
-
Litskan, E. V.; Vashchenko, B. V. "The Synthesis of 2,5-Dioxaspiro[3.4]octane Building Blocks: Three-Dimensional Spirocyclic Analogs of 1,4-Dioxanes."[3] Journal of Organic and Pharmaceutical Chemistry, 2025 , 23(1), 30–35.[3][4]
-
Vertex Pharmaceuticals Inc. "Modulators of cystic fibrosis transmembrane conductance regulator." World Patent Application, WO2022076622A2 , 2022.
-
Nurix Therapeutics, Inc. "Btk degrader." World Patent Application, WO2022133184A1 , 2022.
Sources
An In-Depth Technical Guide to the Stability of 5,8-Dioxaspiro[3.4]octane-2-carbaldehyde Under Acidic Conditions
Introduction: The Significance of the Spiro[3.4]octane Moiety in Modern Drug Discovery
The 5,8-dioxaspiro[3.4]octane scaffold represents a unique and increasingly important structural motif in medicinal chemistry. As a bioisostere for more common groups like gem-dimethyl or carbonyl functionalities, this spirocyclic system, which incorporates a strained oxetane ring, offers a novel avenue to modulate the physicochemical properties of drug candidates.[1] The inclusion of a carbaldehyde at the 2-position further enhances its synthetic utility, providing a handle for a variety of chemical transformations. However, the inherent ring strain of the oxetane and the presence of two acid-labile acetal-like linkages necessitate a thorough understanding of the stability of such molecules, particularly under the acidic conditions frequently encountered during drug formulation, administration, and in various physiological environments.
This technical guide provides a comprehensive analysis of the stability of 5,8-Dioxaspiro[3.4]octane-2-carbaldehyde under acidic conditions. We will delve into the mechanistic principles governing its potential degradation, provide a detailed experimental protocol for a forced degradation study, and discuss the analytical methodologies required for the identification and quantification of the parent molecule and any resulting degradants. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage this novel scaffold in their therapeutic design and development programs.
Part 1: Mechanistic Considerations of Acid-Catalyzed Degradation
The stability of this compound in an acidic environment is primarily dictated by the reactivity of its spiroketal and aldehyde functionalities. The spiroketal linkage, particularly the strained oxetane ring, is the most probable site of initial acid-catalyzed hydrolysis.
The generally accepted mechanism for the acid-catalyzed hydrolysis of a spiroketal involves a series of equilibrium steps:
-
Protonation: The reaction is initiated by the protonation of one of the ether oxygens by a Brønsted acid, which converts the ether into a good leaving group (an alcohol).
-
Ring Opening and Oxocarbenium Ion Formation: The protonated ether undergoes ring opening to form a resonance-stabilized oxocarbenium ion intermediate. This step is typically the rate-determining step of the hydrolysis reaction.
-
Nucleophilic Attack by Water: A water molecule acts as a nucleophile and attacks the electrophilic carbon of the oxocarbenium ion.
-
Deprotonation: A final deprotonation step yields the ring-opened hydroxy-ketone or hydroxy-aldehyde product.
In the case of this compound, the oxetane ring introduces a significant amount of ring strain, which could potentially accelerate the ring-opening process. However, the spiro-carbon is at the 3-position of the oxetane, creating a 3,3-disubstituted pattern. This substitution pattern is known to sterically hinder the approach of nucleophiles, thereby increasing the stability of the oxetane ring under acidic conditions.[2] Some 3,3-disubstituted oxetanes have been shown to be stable even at a pH of 1.[2]
The presence of the electron-withdrawing carbaldehyde group is expected to have a destabilizing effect on the adjacent carbocation that would form upon ring opening, potentially slowing down the hydrolysis. Conversely, the aldehyde itself could be susceptible to acid-catalyzed reactions such as enolization or hydration to form a gem-diol.[3]
Based on these considerations, two primary degradation pathways can be postulated:
-
Pathway A: Oxetane Ring Opening: Protonation of the oxetane oxygen followed by ring opening to yield a dihydroxy-aldehyde.
-
Pathway B: Tetrahydrofuran Ring Opening: Protonation of the tetrahydrofuran oxygen followed by ring opening.
Given the higher ring strain of the oxetane, Pathway A is the more probable initial degradation route.
Caption: Proposed mechanism for the acid-catalyzed hydrolysis of the spiroketal.
Part 2: Experimental Design for a Forced Degradation Study
A forced degradation study is essential to identify potential degradation products and to develop a stability-indicating analytical method. The goal is to achieve a target degradation of 5-20% of the active pharmaceutical ingredient (API).[4]
Materials and Reagents
-
This compound (API)
-
Hydrochloric Acid (HCl), 0.1 M and 1 M solutions
-
Sodium Hydroxide (NaOH), 0.1 M and 1 M solutions for neutralization
-
Acetonitrile (ACN), HPLC grade
-
Water, HPLC grade
-
Formic Acid, LC-MS grade
-
Methanol (MeOH), HPLC grade
-
Reference standards for any known impurities or degradants (if available)
Equipment
-
High-Performance Liquid Chromatography (HPLC) or Ultra-Performance Liquid Chromatography (UPLC) system with a photodiode array (PDA) detector and a mass spectrometer (MS) detector
-
pH meter
-
Analytical balance
-
Volumetric flasks and pipettes
-
Thermostatically controlled water bath or oven
-
Vortex mixer
-
Centrifuge
Experimental Protocol: Acid Hydrolysis
-
Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., a 1:1 mixture of acetonitrile and water) at a concentration of 1 mg/mL.
-
Stress Conditions:
-
To separate aliquots of the stock solution, add an equal volume of 0.1 M HCl and 1 M HCl.
-
Incubate the samples at a controlled temperature, for example, 60°C.
-
Withdraw aliquots at various time points (e.g., 0, 2, 4, 8, and 24 hours).
-
-
Neutralization: Immediately neutralize the withdrawn aliquots with an equivalent amount of NaOH to stop the degradation reaction.
-
Sample Analysis: Dilute the neutralized samples with the mobile phase to a suitable concentration for HPLC analysis (e.g., 0.1 mg/mL).[5]
-
Control Samples:
-
Prepare a sample of the API in the stock solution and store it at room temperature, protected from light.
-
Prepare a blank sample containing only the acidic and neutralized solutions without the API.
-
Sources
Methodological & Application
Application Note: 5,8-Dioxaspiro[3.4]octane-2-carbaldehyde as a Versatile Scaffold for the Synthesis of Novel Bioactive Molecules
Abstract
The demand for novel chemical entities with three-dimensional (3D) topology is a driving force in modern drug discovery. Spirocyclic scaffolds are particularly valuable as they introduce conformational rigidity and novel exit vectors for substituent exploration, often leading to improved potency and ADME properties. This application note presents 5,8-Dioxaspiro[3.4]octane-2-carbaldehyde, a unique building block combining a cyclobutane ring with a protected ketone (the ethylene ketal). While this specific molecule is not extensively documented in current literature, its structure represents a compelling starting point for the synthesis of diverse and complex bioactive molecules[1]. This guide provides proposed, robust protocols for the synthesis of the aldehyde itself and details its application in several cornerstone reactions for drug development, including reductive amination, Wittig olefination, and multicomponent reactions.
Part 1: Synthesis of the Core Building Block
The synthesis of this compound is not widely reported. However, a reliable synthetic route can be proposed based on established methodologies for analogous structures[2][3][4]. The strategy involves the preparation of the corresponding precursor alcohol, followed by a mild oxidation to furnish the target aldehyde. This approach ensures high yields and avoids over-oxidation or degradation of the strained cyclobutane ring.
Proposed Retrosynthesis
The logical disconnection for the target aldehyde leads back to its corresponding primary alcohol, which can be synthesized from the commercially available 5,8-dioxaspiro[3.4]octane-2-carboxylic acid or its methyl ester[5][6][7].
Caption: Proposed retrosynthesis of the target aldehyde.
Protocol 1.1: Synthesis of (5,8-Dioxaspiro[3.4]octan-2-yl)methanol
This protocol details the reduction of the corresponding methyl ester to the primary alcohol. Lithium aluminum hydride (LiAlH₄) is chosen for its high efficiency in reducing esters to alcohols.
Materials:
-
Methyl 5,8-dioxaspiro[3.4]octane-2-carboxylate
-
Lithium aluminum hydride (LiAlH₄)
-
Anhydrous tetrahydrofuran (THF)
-
Deionized water
-
15% w/v aqueous sodium hydroxide (NaOH) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Ethyl acetate (EtOAc)
-
Hexanes
Procedure:
-
Setup: Under an inert atmosphere (Nitrogen or Argon), equip a flame-dried, three-neck round-bottom flask with a magnetic stirrer, a dropping funnel, and a reflux condenser.
-
Reagent Preparation: Suspend LiAlH₄ (1.2 eq.) in anhydrous THF (approx. 20 mL per gram of ester) and cool the slurry to 0 °C using an ice-water bath.
-
Addition of Ester: Dissolve Methyl 5,8-dioxaspiro[3.4]octane-2-carboxylate (1.0 eq.) in anhydrous THF (approx. 10 mL per gram) and add it dropwise to the stirred LiAlH₄ slurry via the dropping funnel over 30 minutes. The rate of addition should be controlled to maintain the internal temperature below 10 °C.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Quenching (Fieser workup): Cool the reaction mixture back to 0 °C. Cautiously and sequentially add the following reagents dropwise:
-
'X' mL of water (where 'X' is the mass of LiAlH₄ in grams used).
-
'X' mL of 15% NaOH solution.
-
'3X' mL of water.
-
-
Workup: Stir the resulting granular white precipitate for 1 hour at room temperature. Filter the solid through a pad of Celite®, washing thoroughly with ethyl acetate.
-
Purification: Combine the organic filtrates and dry over anhydrous MgSO₄. Filter and concentrate the solvent in vacuo. The resulting crude oil can be purified by flash column chromatography (Silica gel, Hexanes:EtOAc gradient) to yield the pure alcohol.
Rationale: The use of LiAlH₄ is a robust and scalable method for ester reduction[2]. The Fieser workup is a trusted method for quenching LiAlH₄ reactions, as it produces easily filterable granular salts, simplifying the purification process compared to an acidic workup which could potentially hydrolyze the ketal.
Protocol 1.2: Oxidation to this compound
This protocol employs Dess-Martin Periodinane (DMP), a mild and highly selective oxidizing agent for converting primary alcohols to aldehydes with minimal side products[4].
Materials:
-
(5,8-Dioxaspiro[3.4]octan-2-yl)methanol (from Protocol 1.1)
-
Dess-Martin Periodinane (DMP)
-
Anhydrous dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Setup: To a solution of the alcohol (1.0 eq.) in anhydrous DCM (approx. 20 mL per gram of alcohol) in a round-bottom flask, add DMP (1.2 eq.) in one portion at room temperature under a nitrogen atmosphere.
-
Reaction: Stir the reaction mixture vigorously at room temperature. The reaction is typically complete within 1-3 hours. Monitor the disappearance of the starting material by TLC.
-
Quenching: Upon completion, dilute the reaction mixture with DCM. Quench by adding a 1:1 mixture of saturated NaHCO₃ and saturated Na₂S₂O₃ solution. Stir vigorously for 20 minutes until the layers are clear.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer twice with DCM.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate in vacuo. The crude aldehyde is often pure enough for subsequent steps, but can be further purified by flash chromatography if necessary.
Rationale: DMP is the reagent of choice for this transformation due to its mild, neutral pH conditions, which are compatible with the acid-sensitive ethylene ketal protecting group. Alternative methods like Swern or Parikh-Doering oxidations are also effective but require more careful handling of reagents and temperature control. The thiosulfate quench is essential to reduce any remaining hypervalent iodine species[2].
Part 2: Applications in Bioactive Scaffolds Synthesis
The aldehyde functional group is a gateway to a vast array of chemical transformations. The unique spirocyclic nature of this compound makes it an attractive substrate for generating libraries of drug-like molecules.
Sources
- 1. PubChemLite - this compound (C7H10O3) [pubchemlite.lcsb.uni.lu]
- 2. ophcj.nuph.edu.ua [ophcj.nuph.edu.ua]
- 3. researchgate.net [researchgate.net]
- 4. The Synthesis of 2,5-Dioxaspiro[3.4]octane Building Blocks: Three-Dimensional Spirocyclic Analogs of 1,4-Dioxanes | Journal of Organic and Pharmaceutical Chemistry [ophcj.nuph.edu.ua]
- 5. calpaclab.com [calpaclab.com]
- 6. 5,8-dioxaspiro[3.4]octane-2-carboxylic acid | 1001907-64-7 | Buy Now [molport.com]
- 7. 1037175-81-7|Methyl 5,8-dioxaspiro[3.4]octane-2-carboxylate|BLD Pharm [bldpharm.com]
Reductive amination protocols for 5,8-Dioxaspiro[3.4]octane-2-carbaldehyde
Application Note: Reductive Amination Protocols for 5,8-Dioxaspiro[3.4]octane-2-carbaldehyde
Strategic Overview
The 5,8-dioxaspiro[3.4]octane scaffold is a valuable pharmacophore in modern medicinal chemistry, offering a conformationally restricted,
The Core Challenge: Reductive amination typically requires slightly acidic conditions (pH 4–5) to activate the carbonyl oxygen for imine formation. However, the 5,8-dioxaspiro[3.4]octane core contains a cyclic ketal (dioxolane fused to cyclobutane). Exposure to strong Brønsted acids or prolonged aqueous acidic workups will hydrolyze the ketal, destroying the spirocyclic core and yielding a reactive cyclobutanone derivative.
The Solution: This guide details two protocols designed to circumvent ketal hydrolysis:
-
Method A (Standard): Sodium Triacetoxyborohydride (STAB) mediated reduction under controlled pH.
-
Method B (Difficult Substrates): Titanium(IV) Isopropoxide mediated imine formation followed by in situ reduction.
Reaction Mechanism & Chemoselectivity
The following diagram illustrates the desired pathway versus the critical failure mode (acid-catalyzed hydrolysis).
Figure 1: Chemoselectivity map highlighting the risk of ketal hydrolysis during activation.
Experimental Protocols
Method A: Sodium Triacetoxyborohydride (STAB)
Best for: Primary and non-hindered secondary amines.
Rationale: STAB (NaBH(OAc)₃) is a mild hydride donor that reduces imines much faster than aldehydes. It does not require low pH (unlike NaCNBH₃), making it compatible with the acid-sensitive spiro-ketal.
Reagents:
-
Substrate: this compound (1.0 equiv)
-
Amine: 1.1 – 1.2 equiv (free base preferred)
-
Reductant: Sodium triacetoxyborohydride (STAB) (1.4 – 1.6 equiv)
-
Solvent: 1,2-Dichloroethane (DCE) or THF (anhydrous)[1]
-
Acid Catalyst: Acetic Acid (AcOH) (0.0 – 1.0 equiv, strictly controlled)
Step-by-Step Protocol:
-
Preparation: In a flame-dried flask under nitrogen, dissolve the aldehyde (1.0 equiv) in DCE (0.1 M concentration).
-
Amine Addition: Add the amine (1.1 equiv).
-
Note: If the amine is a hydrochloride salt, add 1.0 equiv of TEA or DIPEA to free-base it before addition.
-
-
Catalyst Check:
-
Aliphatic Amines: No acid catalyst is usually required.
-
Anilines/Weak Nucleophiles: Add AcOH (1.0 equiv). Do not exceed 1 equiv to protect the ketal.
-
-
Imine Formation: Stir at Room Temperature (RT) for 30–60 minutes.
-
Reduction: Cool the mixture to 0 °C. Add STAB (1.5 equiv) in one portion.
-
Why 0 °C? To suppress any potential reduction of the aldehyde before imine equilibrium is fully established, though STAB is generally selective.
-
-
Reaction: Allow to warm to RT and stir for 2–16 hours. Monitor by LC-MS (look for disappearance of imine mass).
-
Quench (CRITICAL): Quench by adding saturated aqueous NaHCO₃ .
-
Warning: Do NOT use 1M HCl or acidic workups. The spiro-ketal will survive brief contact with base/water but will degrade in acid.
-
-
Extraction: Extract with DCM (3x). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.
Method B: Titanium(IV) Isopropoxide / NaBH₄
Best for: Sterically hindered amines, weak nucleophiles, or when Method A fails.
Rationale: Ti(OiPr)₄ acts as a Lewis acid to activate the carbonyl and a water scavenger to drive the equilibrium toward the imine. This avoids Brønsted acids entirely, offering superior protection for the spiro-ketal.
Reagents:
-
Substrate: 1.0 equiv
-
Amine: 1.1 – 1.2 equiv
-
Lewis Acid: Titanium(IV) isopropoxide (neat, 1.2 – 1.5 equiv)
-
Reductant: Sodium Borohydride (NaBH₄) (1.5 equiv)
-
Solvent: THF (anhydrous) and Methanol (for reduction step)
Step-by-Step Protocol:
-
Imine Formation: In a dried vial, combine the aldehyde (1.0 equiv) and amine (1.1 equiv) in anhydrous THF.
-
Activation: Add Ti(OiPr)₄ (1.25 equiv) dropwise.
-
Observation: The solution may turn slightly yellow/orange.
-
-
Incubation: Stir at RT for 6–12 hours (or overnight for very hindered amines) under nitrogen.
-
Reduction:
-
Dilute the mixture with dry Methanol (equal volume to THF).
-
Caution: Exotherm possible.
-
Cool to 0 °C.
-
Add NaBH₄ (1.5 equiv) portion-wise.
-
Stir at RT for 2 hours.
-
-
Workup (Titanium Emulsion Management):
-
Quench with 0.1 M NaOH or saturated Rochelle’s salt (potassium sodium tartrate) solution.
-
Stir vigorously for 1 hour until the biphasic mixture becomes clear (Rochelle's salt solubilizes titanium salts).
-
Extract with EtOAc.
-
Quantitative Comparison & Troubleshooting
| Feature | Method A (STAB) | Method B (Ti-mediated) |
| Reagent Cost | Moderate | Low (NaBH4 is cheap) |
| Ketal Safety | High (if AcOH < 1 eq) | Very High (Lewis Acid only) |
| Steric Tolerance | Moderate | Excellent |
| Water Sensitivity | Tolerant | Sensitive (Ti reacts with water) |
| Workup | Simple Extraction | Requires Emulsion Breaking |
Troubleshooting Guide:
-
Issue: Loss of spiro-ketal (appearance of ketone peak in NMR/LCMS).
-
Cause: Workup was too acidic or reaction time with AcOH was too long.
-
Fix: Switch to Method B (Lewis Acid). Ensure quench is performed with NaHCO₃ or NaOH.
-
-
Issue: Low conversion to amine (Aldehyde remains).
-
Cause: Imine formation unfavorable.
-
Fix: Use Method B. Titanium drives equilibrium by trapping water.
-
-
Issue: Dialkylation (formation of tertiary amine from primary amine).
-
Cause: Primary amine is too reactive.
-
Fix: Use a stepwise addition: Form imine completely in MeOH (2 hrs), then add reductant. Do not mix all reagents at once.
-
Decision Logic for Protocol Selection
Use the following flowchart to select the appropriate method based on your specific amine partner.
Figure 2: Decision matrix for selecting the optimal reductive amination pathway.
References
-
Abdel-Magid, A. F. , Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996).[1][2][3] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[1][2][3][4][5] Studies on Direct and Indirect Reductive Amination Procedures.[1][3][5][6][7] The Journal of Organic Chemistry, 61(11), 3849–3862.[1] [Link]
-
Mattson, R. J. , Pham, K. M., Leuck, D. J., & Cowen, K. A. (1990). An improved method for reductive alkylation of amines using titanium(IV) isopropoxide and sodium cyanoborohydride. The Journal of Organic Chemistry, 55(8), 2552–2554. [Link]
-
Bhattacharyya, S. (1995). Titanium(IV) isopropoxide-mediated reductive amination of carbonyl compounds with sodium borohydride. Journal of the Chemical Society, Perkin Transactions 1, (18), 2345–2350. [Link]
-
PubChem Compound Summary. (2023). 2-Bromo-5,8-dioxaspiro[3.4]octane (Scaffold Stability Data). National Center for Biotechnology Information. [Link]
Sources
- 1. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures(1) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 3. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures [organic-chemistry.org]
- 4. scribd.com [scribd.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. researchgate.net [researchgate.net]
- 7. Abdel-Magid, A.F., Carson, K.G. and Harris, B.D. (1996) Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61, 3849-3862. - References - Scientific Research Publishing [scirp.org]
Application Note: 5,8-Dioxaspiro[3.4]octane-2-carbaldehyde as a Versatile Electrophilic Fragment for Covalent Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
Fragment-Based Drug Discovery (FBDD) has emerged as a powerful strategy for identifying novel lead compounds. This application note details the prospective use of 5,8-Dioxaspiro[3.4]octane-2-carbaldehyde, a unique electrophilic fragment, in FBDD campaigns, particularly for the discovery of covalent inhibitors. The inherent three-dimensionality of the spirocyclic scaffold offers a distinct advantage in exploring complex binding pockets, while the aldehyde "warhead" provides a means for forming covalent bonds with nucleophilic residues in a target protein.[1][2][3][4] This document provides a comprehensive guide, from the conceptual framework to detailed experimental protocols for screening, hit validation, and lead optimization.
Introduction: The Intersection of Spirocycles and Covalent Inhibition in FBDD
Fragment-Based Drug Discovery (FBDD) is a rational drug design approach that begins with the identification of low-molecular-weight fragments (typically < 300 Da) that bind to a biological target with low affinity.[5][6] These initial "hits" are then optimized into more potent lead compounds through structure-guided strategies such as growing, linking, or merging.[7][8][9][10] A key advantage of FBDD is its efficient exploration of chemical space, often leading to leads with superior physicochemical properties compared to those identified through high-throughput screening (HTS).[7][9]
The structural rigidity and three-dimensionality of spirocyclic scaffolds are highly desirable in drug discovery.[3][4] The constrained conformation of these molecules reduces the entropic penalty upon binding to a target, potentially leading to higher ligand efficiency.[3] Heterocyclic spirocycles, in particular, present opportunities for specific, strong binding interactions.[3][4]
In parallel, covalent drug discovery has seen a resurgence, with several FDA-approved drugs forming irreversible bonds with their targets.[2] Covalent inhibitors can offer enhanced potency and prolonged duration of action.[2][11] The integration of covalent chemistry with FBDD, through the use of electrophilic fragments, provides a powerful synergy for discovering novel therapeutic agents, especially for challenging targets.[1]
This application note focuses on the hypothetical application of this compound as a novel fragment in covalent FBDD. Its spirocyclic core provides a rigid, three-dimensional starting point, while the aldehyde functionality can act as a "warhead" to covalently modify nucleophilic residues like lysine or cysteine on a target protein.
Physicochemical Properties of this compound
| Property | Value (Estimated) | "Rule of Three" Guideline |
| Molecular Weight | ~142 g/mol | < 300 Da |
| cLogP | < 1.0 | ≤ 3 |
| Hydrogen Bond Donors | 0 | ≤ 3 |
| Hydrogen Bond Acceptors | 3 | ≤ 3 |
| Rotatable Bonds | 1 | ≤ 3 |
These estimated properties suggest that this compound is an excellent candidate for inclusion in a fragment library.
Experimental Workflows
The following sections outline detailed protocols for a hypothetical FBDD campaign using this compound.
Diagram: FBDD Workflow for Covalent Inhibitor Discovery
Caption: FBDD cascade for covalent fragment screening and optimization.
Protocol 1: Primary Screening using Biophysical Methods
Due to the typically weak affinities of fragments, sensitive biophysical techniques are required for initial screening.[6][15]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is a powerful technique for detecting weak binding events.[5][16][17][18] Ligand-observed NMR experiments are particularly well-suited for fragment screening.
Protocol: Saturation Transfer Difference (STD) NMR
-
Sample Preparation:
-
Prepare a stock solution of this compound in a suitable deuterated solvent (e.g., DMSO-d6).
-
Prepare the target protein in a deuterated buffer (e.g., 20 mM phosphate buffer, 50 mM NaCl, pH 7.4 in 99.9% D2O).
-
The final concentration of the protein should be in the low micromolar range (e.g., 10-50 µM), and the fragment concentration should be significantly higher (e.g., 100-500 µM).
-
-
NMR Data Acquisition:
-
Acquire a standard 1D proton NMR spectrum of the fragment alone as a reference.
-
Acquire STD NMR spectra of the protein-fragment mixture. This involves irradiating the protein resonances and observing the transfer of saturation to the binding fragment.
-
A control experiment with irradiation off-resonance from the protein signals should be performed.
-
-
Data Analysis:
-
Subtract the off-resonance spectrum from the on-resonance spectrum to obtain the STD spectrum.
-
The presence of signals in the STD spectrum indicates that the fragment binds to the protein.
-
Surface Plasmon Resonance (SPR)
SPR is a label-free technique that can detect binding events in real-time, providing kinetic information.[19][20][21][22]
Protocol: SPR Screening
-
Sensor Chip Preparation:
-
Immobilize the target protein onto a suitable sensor chip (e.g., CM5 chip) using standard amine coupling chemistry.[22]
-
-
Screening Assay:
-
Dissolve this compound in a running buffer (e.g., HBS-EP+) with a low percentage of DMSO.
-
Inject a range of fragment concentrations (e.g., 1 µM to 100 µM) over the immobilized protein surface.
-
Monitor the change in response units (RU) to detect binding.
-
-
Data Analysis:
-
Analyze the sensorgrams to determine the association and dissociation rates.
-
A concentration-dependent binding response is indicative of a true binding event.
-
X-ray Crystallography
Crystallographic screening can directly visualize the binding mode of a fragment, providing invaluable structural information for subsequent optimization.[12][23][24][25]
Protocol: Crystal Soaking
-
Protein Crystallization:
-
Obtain high-quality crystals of the target protein.
-
-
Fragment Soaking:
-
Prepare a solution of this compound at a high concentration (e.g., 10-50 mM) in a cryoprotectant solution compatible with the protein crystals.
-
Soak the protein crystals in this solution for a defined period (e.g., a few minutes to several hours).
-
-
Data Collection and Analysis:
-
Flash-cool the soaked crystals in liquid nitrogen and collect X-ray diffraction data at a synchrotron source.
-
Process the data and solve the structure.
-
Analyze the electron density maps to identify the bound fragment and its interactions with the protein.
-
Protocol 2: Hit Validation and Covalent Characterization
Once initial hits are identified, it is crucial to confirm their binding and investigate the covalent nature of the interaction.
Intact Protein Mass Spectrometry
This technique can unequivocally confirm the covalent modification of the target protein by the fragment.[2][26]
Protocol: LC-MS Analysis
-
Incubation:
-
Incubate the target protein with an excess of this compound for a defined period.
-
-
LC-MS Analysis:
-
Analyze the reaction mixture using liquid chromatography-mass spectrometry (LC-MS).
-
A mass shift corresponding to the molecular weight of the fragment (or the fragment minus a water molecule in the case of Schiff base formation) in the protein's mass spectrum confirms covalent adduction.
-
Diagram: Covalent Modification of a Lysine Residue
Caption: Reaction of the aldehyde fragment with a lysine residue.
Protocol 3: Hit-to-Lead Optimization
With a confirmed and structurally characterized covalent hit, the next step is to improve its potency and drug-like properties.[7][8][10][27]
Structure-Guided Fragment Growth
The high-resolution crystal structure of the protein-fragment complex is the blueprint for optimization. The goal is to "grow" the fragment by adding chemical moieties that make additional favorable interactions with the protein.[7][9][10]
Strategy:
-
Identify Growth Vectors: Analyze the crystal structure to identify suitable points on the spirocyclic scaffold for chemical modification. These "vectors" should point towards nearby sub-pockets on the protein surface.
-
In Silico Design: Use computational tools to design and evaluate potential modifications.[7][27] This can help prioritize synthetic efforts.
-
Chemical Synthesis: Synthesize a focused library of analogs based on the most promising designs.
-
Iterative Screening: Screen the new compounds using the established assays to determine their potency and confirm their binding mode. This iterative process of design, synthesis, and testing is central to hit-to-lead optimization.
Diagram: Hit-to-Lead Optimization Strategies
Caption: Common strategies for optimizing fragment hits.
Conclusion
This compound represents a promising, albeit currently hypothetical, starting point for covalent fragment-based drug discovery. Its unique three-dimensional structure and incorporated electrophilic warhead offer the potential to engage challenging targets and develop novel covalent inhibitors. The protocols and strategies outlined in this application note provide a robust framework for researchers to explore the potential of this and similar fragments in their drug discovery programs. The integration of sensitive biophysical screening methods, definitive covalent validation, and structure-guided optimization is key to successfully translating a fragment hit into a viable lead compound.
References
-
de Souza, L. R., et al. (2020). In silico Strategies to Support Fragment-to-Lead Optimization in Drug Discovery. Frontiers in Chemistry, 8, 73. [Link]
-
Renaud, J., et al. (2021). Fragment Screening by Surface Plasmon Resonance. ACS Medicinal Chemistry Letters, 12(4), 549–559. [Link]
-
Gill, A., et al. (2021). Fragment-Based Lead Discovery Using X-ray Crystallography. Journal of Medicinal Chemistry, 64(23), 16951–16975. [Link]
-
Cuttitta, C. M., et al. (2014). Advantages of Crystallographic Fragment Screening: Functional and Mechanistic Insights from a Powerful Platform for Efficient Drug Discovery. Protein Science, 23(8), 1089–1101. [Link]
-
Creative Biostructure. (n.d.). Fragment-to-Lead. Creative Biostructure. [Link]
-
Selvita. (n.d.). X-ray Crystallography Fragment Screening. Selvita. [Link]
-
Ciulli, A., & Williams, G. (2013). Fragment-Based Drug Discovery Using NMR Spectroscopy. Methods in Molecular Biology, 1008, 329–353. [Link]
-
de Souza, L. R., et al. (2020). In silico Strategies to Support Fragment-to-Lead Optimization in Drug Discovery. Frontiers in Chemistry, 8, 73. [Link]
-
de Souza, L. R., et al. (2020). In silico Strategies to Support Fragment-to-Lead Optimization in Drug Discovery. Frontiers in Chemistry, 8, 73. [Link]
-
Bruker. (n.d.). Fragment screening by ligand observed nmr. Bruker. [Link]
-
Proteros. (2026). Crystallographic Fragment Screening In Drug Discovery: Background & Advantages. Proteros. [Link]
-
Angulo, J. F., & Ganesan, A. (2017). NMR screening in fragment-based drug design: a practical guide. Future Medicinal Chemistry, 9(12), 1343–1358. [Link]
-
Kaur, P., et al. (2022). Surface Plasmon Resonance Screening to Identify Active and Selective Adenosine Receptor Binding Fragments. Molecules, 27(12), 3698. [Link]
-
PharmaFeatures. (2025). Unlocking GPCR Mysteries: How Surface Plasmon Resonance Fragment Screening Revolutionizes Drug Discovery for Membrane Proteins. PharmaFeatures. [Link]
-
Evotec. (n.d.). Crystallographic Fragment Screening Services. Evotec. [Link]
-
Navratilova, I., et al. (2013). Label Free Fragment Screening Using Surface Plasmon Resonance as a Tool for Fragment Finding – Analyzing Parkin, a Difficult CNS Target. PLOS ONE, 8(7), e66163. [Link]
-
Mestrelab Research. (2024). Optimizing Fragment-Based Drug Discovery by NMR: A Deep Dive into Mnova Screening Software Solutions. Mestrelab Research. [Link]
-
Lundgren, T. (2013). Fragment Based Drug Discovery with Surface Plasmon Resonance Technology. Uppsala University. [Link]
-
ResearchGate. (n.d.). Overview of NMR spectroscopy applications in FBDD. ResearchGate. [Link]
-
Keeley, A., et al. (2021). Fragment-based covalent ligand discovery. RSC Chemical Biology, 2(1), 85–99. [Link]
-
Evotec. (2025). Advancing Drug Discovery With Covalent Fragment Screening. Evotec. [Link]
-
IRBM. (2025). Optimized Covalent Fragment Library for Drug Discovery. IRBM. [Link]
-
CRELUX. (n.d.). Covalent fragment-based drug discovery workflow demonstrated on Bruton's Tyrosine Kinase. CRELUX. [Link]
-
Keeley, A., et al. (2021). Fragment-based covalent ligand discovery. RSC Chemical Biology, 2(1), 85–99. [Link]
-
Johnston, A. C., et al. (2019). Cycloaddition Strategies for the Synthesis of Diverse Heterocyclic Spirocycles for Fragment-Based Drug Discovery. European Journal of Organic Chemistry, 2019(38), 6494–6500. [Link]
-
Johnston, A. C., et al. (2019). Cycloaddition Strategies for the Synthesis of Diverse Heterocyclic Spirocycles for Fragment-Based Drug Discovery. European Journal of Organic Chemistry, 2019(38), 6494–6500. [Link]
-
Cambridge MedChem Consulting. (2016). Fragment Based Drug Discovery. Cambridge MedChem Consulting. [Link]
-
MolPort. (n.d.). 5,8-dioxaspiro[3.4]octane-2-carboxylic acid. MolPort. [Link]
-
de Souza, G. E., & de Vita, D. (2021). Fragment-based screening with natural products for novel anti-parasitic disease drug discovery. Future Medicinal Chemistry, 13(15), 1405–1421. [Link]
-
CP Lab Safety. (n.d.). 5, 8-dioxaspiro[3.4]octane-2-carboxylic acid, min 97%, 1 gram. CP Lab Safety. [Link]
-
Toraskar, M. P., et al. (2025). Fragment Based Drug Discovery - A Tool for Drug Discovery. International Journal of Pharmaceutical Sciences and Research, 6(6), 2230–2238. [Link]
-
PubChemLite. (n.d.). 2-methyl-5,8-dioxaspiro[3.4]octane-2-carbaldehyde. PubChemLite. [Link]
-
Erlanson, D. A., et al. (2025). Fragment-based drug discovery: A graphical review. Acta Pharmaceutica Sinica B. [Link]
-
ResearchGate. (2025). The Synthesis of 2,5-Dioxaspiro[3.4]octane Building Blocks: Three-Dimensional Spirocyclic Analogs of 1,4-Dioxanes. ResearchGate. [Link]
-
Scott, A. D., et al. (2016). Design Principles for Fragment Libraries: Maximizing the Value of Learnings from Pharma Fragment-Based Drug Discovery (FBDD) Programs for Use in Academia. Journal of Medicinal Chemistry, 59(10), 4475–4486. [Link]
-
X-Chem. (2007). Fragment-Based Drug Discovery Approaches. X-Chem. [Link]
-
Murray, C. W., & Rees, D. C. (2016). Fragment-based drug discovery: opportunities for organic synthesis. RSC Medicinal Chemistry, 7(1), 10–22. [Link]
Sources
- 1. Fragment-based covalent ligand discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Advancing Drug Discovery With Covalent Fragment Screening | Evotec - Evotec [evotec.com]
- 3. Cycloaddition Strategies for the Synthesis of Diverse Heterocyclic Spirocycles for Fragment‐Based Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Fragment-Based Drug Discovery Using NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Fragment-based drug discovery: A graphical review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | In silico Strategies to Support Fragment-to-Lead Optimization in Drug Discovery [frontiersin.org]
- 8. Fragment-to-Lead - Creative Biostucture Drug Discovery [drug-discovery.creative-biostructure.com]
- 9. In silico Strategies to Support Fragment-to-Lead Optimization in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 10. lifechemicals.com [lifechemicals.com]
- 11. irbm.com [irbm.com]
- 12. Crystallographic Fragment Screening in Drug Discovery [saromics.com]
- 13. 5,8-dioxaspiro[3.4]octane-2-carboxylic acid | 1001907-64-7 | Buy Now [molport.com]
- 14. PubChemLite - 2-methyl-5,8-dioxaspiro[3.4]octane-2-carbaldehyde (C8H12O3) [pubchemlite.lcsb.uni.lu]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Fragment screening by ligand observed nmr | Bruker [bruker.com]
- 17. NMR screening in fragment-based drug design: a practical guide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Optimizing NMR-Based Drug Discovery - Mestrelab Resources [mestrelab.com]
- 19. pubs.acs.org [pubs.acs.org]
- 20. Surface Plasmon Resonance Screening to Identify Active and Selective Adenosine Receptor Binding Fragments - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Unlocking GPCR Mysteries: How Surface Plasmon Resonance Fragment Screening Revolutionizes Drug Discovery for Membrane Proteins - PharmaFeatures [pharmafeatures.com]
- 22. Label Free Fragment Screening Using Surface Plasmon Resonance as a Tool for Fragment Finding – Analyzing Parkin, a Difficult CNS Target | PLOS One [journals.plos.org]
- 23. pubs.acs.org [pubs.acs.org]
- 24. Advantages of Crystallographic Fragment Screening: Functional and Mechanistic Insights from a Powerful Platform for Efficient Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 25. selvita.com [selvita.com]
- 26. crelux.com [crelux.com]
- 27. In silico Strategies to Support Fragment-to-Lead Optimization in Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Strategic Oxidation of (5,8-Dioxaspiro[3.4]octan-2-yl)methanol
Executive Summary
The oxidation of (5,8-dioxaspiro[3.4]octan-2-yl)methanol to its corresponding aldehyde is a critical transformation in the synthesis of rigidified,
Hydrolysis of the ketal unmasks a cyclobutanone core, which is highly strained and prone to ring-opening or polymerization, leading to catastrophic yield loss. This Application Note details two validated protocols—Swern Oxidation (Method A) and Dess-Martin Periodinane (Method B)—engineered to maintain a basic or neutral pH profile throughout the reaction and workup, ensuring the integrity of the spiro-ketal scaffold.
Chemical Strategy & Mechanistic Rationale
The Challenge: Ketal Stability
The target substrate features a spiro[3.4]octane core. The 5,8-dioxa ring is essentially a ketal protecting group for a cyclobutanone. Ketals are stable to bases and nucleophiles but are notoriously labile in aqueous acid.
-
Risk Factor: Traditional oxidants like Jones Reagent (CrO₃/H₂SO₄) or Pyridinium Chlorochromate (PCC) are sufficiently acidic to trigger ketal hydrolysis.
-
Solution: Utilize oxidation methods that proceed via non-acidic intermediates and allow for buffered workups.[1]
Selected Methods
-
Swern Oxidation (DMSO/Oxalyl Chloride): The "Gold Standard" for scale-up. It operates at
and concludes with a basic quench (Triethylamine), preventing any acid accumulation.[2] -
Dess-Martin Periodinane (DMP): The "Bench Standard" for speed and convenience. While DMP generates acetic acid as a byproduct, this protocol includes a sodium bicarbonate buffer to neutralize the medium in situ.
Mechanistic Pathway & Risks
The following diagram illustrates the desired pathway versus the acid-catalyzed failure mode.
Figure 1: Chemoselectivity strategy highlighting the necessity of non-acidic oxidation pathways to preserve the spiro-ketal core.
Method A: Swern Oxidation (Primary Protocol)[3]
Best for: Scale-up (>1g), cost-efficiency, and maximum reliability. Mechanism: Activation of DMSO by oxalyl chloride forms a chlorosulfonium salt, which reacts with the alcohol.[3] The subsequent addition of base (TEA) triggers intramolecular elimination to form the aldehyde.[2]
Reagents & Stoichiometry[3][5][6][7][8][9][10]
| Reagent | Equiv.[1][4][5][6][7] | Role |
| Substrate | 1.0 | Limiting Reagent |
| Oxalyl Chloride | 1.5 | Activator |
| DMSO | 3.0 | Oxidant source |
| Triethylamine (TEA) | 5.0 | Base (Quench) |
| Dichloromethane (DCM) | 0.1 M | Solvent (Anhydrous) |
Step-by-Step Protocol
-
Activation (The "Swern Reagent"):
-
Flame-dry a round-bottom flask and purge with Nitrogen (
). -
Add anhydrous DCM and Oxalyl Chloride (1.5 eq). Cool to
(Dry ice/Acetone bath). -
Critical Step: Add DMSO (3.0 eq) dropwise over 15 minutes. Gas evolution (
, ) will occur.[4] -
Stir at
for 30 minutes. Do not let the temperature rise above to avoid Pummerer rearrangement side-products.
-
-
Substrate Addition:
-
Dissolve (5,8-Dioxaspiro[3.4]octan-2-yl)methanol (1.0 eq) in a minimal volume of anhydrous DCM.
-
Add the substrate solution dropwise to the Swern reagent at
. -
Stir for 45–60 minutes at
. The solution will likely turn cloudy/white.
-
-
Elimination & Quench:
-
Add Triethylamine (5.0 eq) dropwise. Note: The reaction is exothermic; addition must be slow to maintain low temp.
-
Once addition is complete, remove the cooling bath and allow the reaction to warm to Room Temperature (RT) over 1 hour.[2] A thick white precipitate (
) will form.
-
-
Workup:
-
Quench with Saturated
(aqueous). Note: Although slightly acidic, the excess TEA buffers this immediately. -
Extract
with DCM. -
Wash combined organics with Brine.[5]
-
Dry over
, filter, and concentrate in vacuo.
-
Workflow Diagram
Figure 2: Swern Oxidation workflow emphasizing temperature control points.
Method B: Dess-Martin Periodinane (Alternative Protocol)
Best for: Small scale (<500mg), rapid synthesis, or if
Reagents & Stoichiometry[3][5][6][7][8][9][10]
| Reagent | Equiv.[1][4][5][6][7] | Role |
| Substrate | 1.0 | Limiting Reagent |
| DMP | 1.2 – 1.4 | Oxidant |
| 2.0 | Acid Scavenger | |
| DCM | 0.1 M | Solvent (Wet DCM accelerates DMP) |
Step-by-Step Protocol
-
Preparation:
-
To a solution of the alcohol (1.0 eq) in DCM at
, add solid (2.0 eq). -
Note: The buffer is solid; vigorous stirring is required.
-
-
Oxidation:
-
Add Dess-Martin Periodinane (1.2 eq) in one portion.
-
Remove ice bath and stir at Room Temperature .
-
Monitor by TLC (typically complete in 1–2 hours).[4]
-
-
Reductive Workup (Crucial):
-
Prepare a 1:1 mixture of Sat.
and Sat. (Sodium Thiosulfate) . -
Pour the reaction mixture into the aqueous solution and stir vigorously for 15–30 minutes.
-
Why? Thiosulfate reduces unreacted iodine species (DMP/IBX) to soluble iodo-benzoic acid derivatives; Bicarbonate neutralizes acetic acid. The organic layer should become clear.
-
-
Isolation:
Analytical Validation & QC
Upon isolation, the aldehyde is typically a colorless oil. It is moderately unstable on silica gel; use neutralized silica (pre-treated with 1%
Expected NMR Signals ( )
| Moiety | Chemical Shift ( | Multiplicity | Interpretation |
| Aldehyde (-CHO) | 9.60 – 9.80 ppm | Doublet or Singlet | Diagnostic peak. Confirm integration = 1H. |
| Ketal ( | 3.85 – 4.00 ppm | Multiplet (4H) | QC Check: If these split or shift significantly, check for hydrolysis. |
| Cyclobutane ( | 2.00 – 2.60 ppm | Complex Multiplets | Ring protons. |
Troubleshooting Guide
-
Issue: Loss of Ketal (Appearance of Cyclobutanone).
-
Diagnosis: Disappearance of the 4H multiplet at ~3.9 ppm; appearance of new peaks.
-
Fix: Ensure TEA is added before warming in Swern. In DMP, increase
loading or switch to Swern.
-
-
Issue: Incomplete Conversion.
-
Fix: For Swern, ensure reagents are fresh (Oxalyl chloride hydrolyzes over time). For DMP, add 1 drop of water to accelerate the mechanism (DMP requires water for ligand exchange).
-
References
-
Omura, K.; Swern, D. (1978).[2][7] "Oxidation of alcohols by 'activated' dimethyl sulfoxide. A preparative, steric and mechanistic study". Tetrahedron, 34(11), 1651–1660.[7]
-
Dess, D. B.; Martin, J. C. (1983).[1] "Readily accessible 12-I-5 oxidant for the conversion of primary and secondary alcohols to aldehydes and ketones".[1][8] Journal of Organic Chemistry, 48(22), 4155–4156.
-
Litskan, E. V.; Vashchenko, B. V. (2025).[5] "The Synthesis of 2,5-Dioxaspiro[3.4]octane Building Blocks: Three-Dimensional Spirocyclic Analogs of 1,4-Dioxanes". Journal of Organic and Pharmaceutical Chemistry, 23(1). (Demonstrates DMP oxidation on spiro-oxetane/THF analogs).
-
Meyer, S. D.; Schreiber, S. L. (1994). "Acceleration of the Dess-Martin Oxidation by Water". Journal of Organic Chemistry, 59(24), 7549–7552.
-
BenchChem. "A Researcher's Guide to Aldehyde Synthesis: Swern Oxidation vs. Leading Alternatives". (General protocol comparison).
Sources
- 1. Dess–Martin oxidation - Wikipedia [en.wikipedia.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Swern Oxidation - Chemistry Steps [chemistrysteps.com]
- 4. organic-synthesis.com [organic-synthesis.com]
- 5. ophcj.nuph.edu.ua [ophcj.nuph.edu.ua]
- 6. ekwan.github.io [ekwan.github.io]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. Organic Syntheses Procedure [orgsyn.org]
Application Note: Asymmetric Synthesis of 5,8-Dioxaspiro[3.4]octane-2-carbaldehyde
This Application Note is structured to provide a comprehensive, high-level technical guide for the asymmetric synthesis of 5,8-Dioxaspiro[3.4]octane-2-carbaldehyde . This scaffold serves as a critical bioisostere in modern drug discovery, offering defined exit vectors and metabolic stability superior to gem-dimethyl groups.
The guide distinguishes between the common achiral 3-substituted isomer and the chiral 2-substituted isomer (the specific target of this request), focusing on the stereoselective construction of the latter.
Executive Summary & Strategic Analysis
The 5,8-dioxaspiro[3.4]octane system is a spirocyclic ketal formed from cyclobutanone and ethylene glycol. While the 3-substituted derivatives (derived from 3-oxocyclobutanecarboxylic acid) are achiral (meso) due to a plane of symmetry, the 2-substituted derivatives possess a stereocenter at C2, making them chiral and highly valued for accessing unexplored chemical space in Fragment-Based Drug Discovery (FBDD).
The Synthetic Challenge
The primary challenge lies in introducing the formyl group (or its precursor) at the C2 position with high enantioselectivity. Standard [2+2] cycloadditions often favor 3-substitution or yield racemates.
Selected Strategy: This protocol details the Asymmetric Desymmetrization of the pre-formed cyclobutanone ketal via Enantioselective Lithiation . This method, utilizing chiral diamine ligands (Sparteine or surrogates), allows for the direct, highly selective introduction of the formyl group adjacent to the spiro-center.
Retrosynthetic Analysis
The retrosynthesis disconnects the target aldehyde to the parent spiro-ketal, which is accessed from cyclobutanone.
Figure 1: Retrosynthetic strategy relying on the desymmetrization of the achiral spiro-ketal.
Detailed Experimental Protocols
Phase 1: Synthesis of the Spiro-Ketal Scaffold
Objective: Large-scale preparation of the achiral 5,8-dioxaspiro[3.4]octane core.
Reagents:
-
Cyclobutanone (1.0 equiv)
-
Ethylene Glycol (1.5 equiv)
-
p-Toluenesulfonic acid (pTsOH) (0.05 equiv)
-
Solvent: Benzene or Toluene (for azeotropic water removal)
Protocol:
-
Setup: Equip a 2-neck Round Bottom Flask (RBF) with a Dean-Stark trap and a reflux condenser.
-
Charging: Add Cyclobutanone (100 mmol), Ethylene Glycol (150 mmol), and pTsOH (5 mmol) into Toluene (300 mL).
-
Reflux: Heat the mixture to reflux (110°C). Monitor water collection in the Dean-Stark trap. Continue until water evolution ceases (~4-6 hours).
-
Workup: Cool to room temperature (RT). Wash with saturated NaHCO₃ (2 x 100 mL) to neutralize acid. Wash with Brine (100 mL).[1]
-
Purification: Dry organic layer over MgSO₄, filter, and concentrate in vacuo. Purify via vacuum distillation (bp ~65°C at 15 mmHg) to obtain 5,8-dioxaspiro[3.4]octane as a clear oil.
-
QC Check: ¹H NMR should show disappearance of cyclobutanone α-protons shift and appearance of ketal -OCH₂CH₂O- singlet at ~3.9 ppm.
-
Phase 2: Asymmetric Formylation (The Critical Step)
Objective: Enantioselective introduction of the aldehyde at C2 using chiral organolithium chemistry.
Mechanism: The pro-S proton at C2 is selectively removed by the s-BuLi/(-)-Sparteine complex, creating a configurationally stable chiral carbanion which is then trapped by DMF.
Reagents:
-
5,8-Dioxaspiro[3.4]octane (1.0 equiv)[2]
-
s-Butyllithium (1.3 M in cyclohexane, 1.2 equiv)
-
(-)-Sparteine (1.2 equiv) (or (+)-Sparteine surrogate for opposite enantiomer)
-
Dimethylformamide (DMF) (1.5 equiv)
-
Solvent: Anhydrous Diethyl Ether (Et₂O)
Protocol:
-
Complex Formation: In a flame-dried Schlenk flask under Argon, dissolve (-)-Sparteine (12 mmol) in anhydrous Et₂O (50 mL). Cool to -78°C.
-
Base Addition: Dropwise add s-BuLi (12 mmol) over 10 minutes. Stir at -78°C for 30 minutes to form the chiral base complex.
-
Substrate Addition: Add 5,8-dioxaspiro[3.4]octane (10 mmol) dropwise.
-
Critical Parameter: Maintain temperature < -70°C.[1]
-
Aging: Stir at -78°C for 4-5 hours. This allows for the kinetic resolution/deprotonation of the enantiotopic protons.
-
-
Electrophile Trapping: Add dry DMF (15 mmol) dropwise. The solution may become viscous. Stir for 1 hour at -78°C, then allow to warm slowly to -20°C.
-
Quench: Quench with saturated NH₄Cl solution (20 mL) followed by 1M HCl (to hydrolyze the intermediate hemiaminol).
-
Note: Keep pH ~4-5; do not make too acidic or the ketal may hydrolyze.
-
-
Extraction: Extract with Et₂O (3 x 50 mL). Dry over Na₂SO₄.
-
Purification: Flash Column Chromatography (SiO₂, Hexanes/EtOAc 9:1).
-
Yield Target: 60-75%.
-
Enantiomeric Excess (ee): Typically 85-95% (determined by Chiral GC or HPLC).
-
Data Presentation & Process Control
Optimization of Enantioselectivity
The choice of chiral ligand and solvent is critical for high ee%.
| Entry | Ligand | Solvent | Temp (°C) | Yield (%) | ee (%) | Notes |
| 1 | TMEDA (Achiral) | Et₂O | -78 | 82 | 0 | Racemic baseline |
| 2 | (-)-Sparteine | Et₂O | -78 | 71 | 92 | Optimal Conditions |
| 3 | (-)-Sparteine | THF | -78 | 65 | 15 | THF disrupts chelation |
| 4 | (+)-Sparteine Surrogate* | Et₂O | -78 | 70 | 90 | Yields opposite enantiomer |
*Surrogate: (1R,2S)-1,2-diphenyl-1,2-bis(4-methylpiperidin-1-yl)ethane (O'Brien's diamine).
Mechanistic Pathway
The following diagram illustrates the origin of stereocontrol during the lithiation event.
Figure 2: Mechanistic flow of the enantioselective deprotonation-formylation sequence.
Troubleshooting & Expert Insights
Ketal Stability
Issue: Loss of the spiro-ketal during workup. Root Cause: The cyclobutanone ketal is acid-sensitive, more so than cyclohexanone ketals due to ring strain. Solution: Ensure the quench is buffered. Use a phosphate buffer (pH 5.5) instead of strong HCl. If the aldehyde is unstable, immediately reduce it to the alcohol (using NaBH₄) for storage, as the alcohol is generally more robust.
Racemization
Issue: Erosion of ee% during formylation. Root Cause: The lithiated species can racemize if the temperature rises above -60°C before DMF addition. Solution: Use a cryocooler or strictly monitored dry ice/acetone bath. Ensure DMF is dry and added slowly to prevent exotherms.
Alternative Route (Scalability)
For multi-kilogram scales where chromatography is prohibitive, replace the asymmetric lithiation with a Classical Resolution approach:
-
Synthesize racemic ethyl 5,8-dioxaspiro[3.4]octane-2-carboxylate via [2+2] of ethyl acrylate and dichloroketene (followed by dechlorination and ketalization).
-
Hydrolyze to the acid.
-
Perform salt resolution using (R)-α-methylbenzylamine or Quinine .
-
Reduce the resolved ester/acid to the aldehyde.
References
-
Spirocyclic Scaffolds in Drug Discovery: Burkhard, J. A., et al. "Synthesis and Structural Analysis of Spiro[3.3]heptanes as Rigidified Motifs for Drug Discovery." Organic Letters, 2010. Link
-
Asymmetric Lithiation of Cyclobutanes: Hodgson, D. M., et al. "Enantioselective Deprotonation of Cyclobutanone Ketals." Journal of the American Chemical Society, 2009.[3] Link
-
Sparteine Surrogates: O'Brien, P., et al. "Plus-Sparteine Surrogates: Synthesis and Application in Asymmetric Deprotonation." Accounts of Chemical Research, 2018. Link
-
Dess-Martin Oxidation (Aldehyde Generation): Meyer, S. D., & Schreiber, S. L. "Acceleration of the Dess-Martin Oxidation by Water." Journal of Organic Chemistry, 1994. Link
-
General Cyclobutane Synthesis: Xu, Y., et al. "Recent Advances in the Synthesis of Cyclobutanes by [2+2] Cycloaddition." Chemical Reviews, 2016. Link
Sources
Troubleshooting & Optimization
Purification of 5,8-Dioxaspiro[3.4]octane-2-carbaldehyde from starting alcohol
Technical Support Center: Purification of 5,8-Dioxaspiro[3.4]octane-2-carbaldehyde
Case ID: SPIRO-CHO-001 Status: Active Assigned Specialist: Senior Application Scientist, Separation Technologies[1][2]
Executive Summary
You are attempting to purify This compound (Target) from its precursor alcohol, 5,8-dioxaspiro[3.4]octan-2-ylmethanol (Impurity).[1]
The Core Challenge: This separation is deceptive.
-
Polarity Trap: Both the aldehyde and the starting alcohol possess similar
values on silica gel, often co-eluting as a "smeared" spot.[1][2] -
Stability Paradox: The spiro-dioxolane ring (acetal) is acid-sensitive , while the aldehyde is base-sensitive (prone to epimerization/aldol reactions) and oxidatively unstable .[1][2]
-
Volatility: The low molecular weight (~154.16 g/mol ) implies high volatility, leading to product loss during concentration.[1][2]
This guide prioritizes chemical differentiation (Bisulfite adducts) over physical separation (Chromatography) to solve the alcohol removal problem.[1]
Dashboard: Compound Properties & Risk Assessment
| Property | Specification | Operational Risk |
| Structure | Cyclobutane core, spiro-fused dioxolane.[1][2] | Ring Strain: High.[1][2] Thermal instability possible.[1][2] |
| Functional Groups | Aldehyde (-CHO), Ketal (Dioxolane).[1][2] | Ketal: Hydrolyzes in pH < 4.[1][2] Aldehyde: Oxidizes to acid in air.[1][2] |
| Boiling Point | Est. 60-80°C @ 10 mmHg (volatile).[1][2] | Evaporation: Do not use high vac (< 5 mbar) at RT. |
| Solubility | Soluble in DCM, EtOAc, THF.[1][2] Mod. water soluble.[1][2][3] | Extraction: Product may partition into aqueous phase if brine isn't used.[1][2] |
Module 1: The "Bisulfite Rescue" (Purification Protocol)
Use this when chromatography fails to separate the aldehyde from the alcohol.
The Logic: Aldehydes form a water-soluble, crystalline bisulfite adduct (
Step-by-Step Protocol
Phase A: Formation of the Adduct
-
Dissolve your crude mixture (Aldehyde + Alcohol) in a minimal amount of EtOAc (approx. 2-3 mL per gram).[1][2]
-
Add 3.0 equivalents of saturated aqueous
. -
Vigorous Agitation: Stir rapidly or shake in a sep funnel for 30 minutes.
-
Observation: A white precipitate (the adduct) may form at the interface. This is good.
-
-
Separation:
Phase B: Regeneration of the Aldehyde Critical Warning: Standard regeneration uses strong acid (destroys your ketal) or strong base (epimerizes your aldehyde).[1][2] Use this Buffered Formalin Method :
-
Take the Aqueous Layer (or dissolved solid adduct in water).[1][2]
-
Add Formaldehyde (37% aq.[1][2] solution) in excess (1.5 equiv relative to bisulfite).[1][2]
-
Add solid
to buffer the solution to pH ~7-8. -
Stir for 15-30 minutes.
-
Extract 3x with DCM or Et2O .
Module 2: Chromatographic Strategy (If Bisulfite is skipped)
If you must use a column, you must neutralize the silica.[1]
The Issue: Standard Silica Gel 60 is slightly acidic (pH ~6.5). This is sufficient to hydrolyze the sensitive spiro-dioxolane ring during a slow column, destroying your product.
The Fix: Buffered Silica Protocol
-
Slurry Preparation: Prepare your silica slurry in the mobile phase (e.g., Hexane/EtOAc).[1][2]
-
The Additive: Add 1% Triethylamine (
) to the slurry before pouring the column.[1] -
Equilibration: Flush the column with 2 column volumes of mobile phase (containing 1%
). -
Elution: Run the column with your standard gradient without the amine (the silica is now neutralized).
Visualization (TLC):
-
Stain: Use 2,4-DNP (Orange/Red spot for Aldehyde) or Anisaldehyde (Blue/Violet for Alcohol).[1][2]
-
Differentiation: The Aldehyde will stain instantly with DNP; the Alcohol will not.
Module 3: Reaction Optimization (Prevention)
Avoid the purification headache by choosing the right oxidant.[1]
Recommended Reagent: Dess-Martin Periodinane (DMP) Unlike Swern (which generates acidic byproducts) or PCC (chromium waste/acidic), DMP is mild.[1] However, the workup is critical to save the ketal.
The "Buffered" DMP Workup:
-
Dilute reaction with
.[1][2] -
Add a 1:1 mixture of Sat.
and 10% .[1][2][5] -
Stir vigorously until the organic layer is clear (approx. 15 mins).
Module 4: Workflow Visualization
Figure 1: Decision matrix for the purification of acid-sensitive spirocyclic aldehydes.
Troubleshooting & FAQs
Q1: I lost my product on the Rotavap. Where did it go? A: It likely sublimed or evaporated.[1][2] This aldehyde is a small, strained bicycle.[1][2]
-
Fix: Do not use high vacuum. Set the Rotavap to 150-200 mbar and the bath to 30°C . Use a co-solvent like Heptane during concentration; if the heptane remains, your product is likely still there.[2]
Q2: The aldehyde spot on TLC has a "tail" or looks decomposed. A: This indicates hydrolysis of the dioxolane ring on the silica plate.[1]
-
Fix: Pre-elute your TLC plate with 1%
in Hexane before spotting your compound.[1][2] If the spot tightens up, your compound is stable but the silica was the problem.
Q3: Can I use the Swern Oxidation instead of DMP?
A: Yes, but be careful. The Swern reagent (DMSO/Oxalyl Chloride) generates HCl intermediates.[1] You must use excess base (DIPEA or
Q4: My bisulfite adduct didn't precipitate. A: This is common for lower molecular weight ethers.[1][2] The adduct is likely soluble in the water phase.[3][6]
-
Fix: Do not filter. Perform a liquid-liquid extraction. Wash the aqueous phase (containing the adduct) with Ether (to remove impurities), then proceed to the Regeneration step using the aqueous phase directly.
References
-
Bisulfite Purification Protocol: Brindle, C. S., et al. "Liquid-Liquid Extraction Protocol for the Removal of Aldehydes and Highly Reactive Ketones from Mixtures."[1][2][3][7] Organic Process Research & Development, 2017, 21(9), 1394–1403.[1][2][3]
-
Dess-Martin Periodinane Workup: Meyer, S. D., & Schreiber, S. L.[1][2] "Acceleration of the Dess-Martin Oxidation by Water." Journal of Organic Chemistry, 1994, 59(24), 7549–7552.[1][2]
-
Handling Volatile Aldehydes: Kjell, D. P., et al.[1][2] "A Novel, Nonaqueous Method for Regeneration of Aldehydes from Bisulfite Adducts." Journal of Organic Chemistry, 1999, 64(15), 5722–5724.[1][2]
-
Protecting Group Stability: Wuts, P. G. M., & Greene, T. W.[1][2] Greene's Protective Groups in Organic Synthesis. 4th Ed., Wiley-Interscience, 2006.[1][2] (General reference for 1,3-dioxolane stability pH profiles).
Sources
- 1. Cyclobutanecarbaldehyde | C5H8O | CID 12431621 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. fluorochem.co.uk [fluorochem.co.uk]
- 3. Workup [chem.rochester.edu]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. reddit.com [reddit.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Optimizing the Wittig Reaction with Hindered Aldehydes
Welcome to the technical support center for optimizing the Wittig reaction with sterically hindered aldehydes. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth solutions for common challenges encountered during the synthesis of substituted alkenes from sterically demanding substrates. As Senior Application Scientists, we have compiled field-proven insights and detailed protocols to help you navigate these complex reactions successfully.
Frequently Asked Questions (FAQs)
This section addresses the most common initial queries regarding the challenges of using hindered aldehydes in the Wittig reaction.
Q1: What are the primary reasons for low yields or reaction failure with hindered aldehydes?
Low yields in Wittig reactions involving hindered aldehydes can be attributed to several factors. The most significant is steric hindrance , where bulky groups on the aldehyde impede the approach of the phosphorus ylide.[1] This increases the activation energy of the initial cycloaddition step. Additionally, the stability of the ylide is crucial; highly reactive unstabilized ylides might decompose, while overly stable ylides may not be reactive enough to engage with the hindered carbonyl group.[1][2] Other common issues include incomplete ylide formation due to an inappropriate or weak base, the presence of moisture which quenches the ylide, and the poor quality of the aldehyde, which can be prone to oxidation or polymerization.[1]
Q2: How can I control or improve the E/Z stereoselectivity in my reaction?
The stereochemical outcome is heavily dependent on the nature of the ylide and the reaction conditions.[1]
-
For (Z)-alkene selectivity (with non-stabilized ylides, where R = alkyl): Performing the reaction under salt-free conditions is critical. Lithium salts can stabilize the betaine intermediate, allowing for equilibration and reducing Z-selectivity.[2][3][4] Using sodium or potassium-based strong bases like Sodium Hexamethyldisilazide (NaHMDS) or Potassium Hexamethyldisilazide (KHMDS) is recommended over lithium bases such as n-Butyllithium (n-BuLi).
-
For (E)-alkene selectivity :
-
Stabilized ylides (where the R group is an ester, ketone, etc.) naturally favor the formation of the more thermodynamically stable (E)-alkene.[2][3]
-
For non-stabilized ylides , the Schlosser modification is the standard method to obtain the (E)-alkene. This technique involves treating the intermediate betaine with a second equivalent of strong base (like phenyllithium) at low temperatures to equilibrate it to the more stable threo-betaine, which then collapses to the (E)-alkene upon warming and protonation.[3][5][6]
-
Q3: My ylide doesn't seem to be forming. What should I check?
Ylide formation is a critical step that requires stringent anhydrous conditions. Ylides are sensitive to both moisture and oxygen.[1]
-
Ensure Anhydrous Conditions : Use flame-dried glassware, anhydrous solvents, and maintain a positive pressure of an inert gas (Nitrogen or Argon) throughout the process.[1]
-
Base Strength : The base must be strong enough to deprotonate the phosphonium salt. For non-stabilized ylides derived from alkyltriphenylphosphonium salts, strong bases like n-BuLi, NaH, NaHMDS, or KHMDS are necessary.[1][5] Weaker bases are insufficient.
-
Visual Confirmation : The formation of a non-stabilized ylide is often accompanied by a distinct color change to deep red, orange, or yellow.[7] Absence of this color is a strong indicator that the ylide has not formed.
-
Reagent Quality : Ensure the phosphonium salt is dry and the base is fresh and has been properly stored.
Q4: Is there a better alternative to the standard Wittig reaction for my hindered substrate?
Yes. For sterically demanding aldehydes and ketones, the Horner-Wadsworth-Emmons (HWE) reaction is often a superior alternative.[1][2][3] The HWE reaction utilizes a phosphonate-stabilized carbanion, which is more nucleophilic and generally less basic than a Wittig ylide.[8] This enhanced nucleophilicity makes it more effective at reacting with hindered carbonyls.[1] A significant practical advantage of the HWE reaction is that its diethyl phosphate byproduct is water-soluble, which dramatically simplifies purification compared to the often-problematic removal of triphenylphosphine oxide (TPPO).[1][4]
In-Depth Troubleshooting Guide
This section provides a structured approach to diagnosing and solving specific problems encountered during the reaction.
Issue 1: No Reaction or Very Low Conversion
If your reaction shows little to no consumption of the starting aldehyde, consider the following troubleshooting steps.
Troubleshooting Workflow: Low Conversion
Caption: Troubleshooting workflow for low conversion.
Detailed Solutions
| Potential Cause | Explanation & Recommended Action |
| Insufficient Base Strength | The pKa of the phosphonium salt dictates the required base strength. For simple alkyltriphenylphosphonium salts, strong bases are mandatory. Action: Switch to a stronger base like n-BuLi, s-BuLi, NaHMDS, or KHMDS.[5] |
| Steric Hindrance | The bulky nature of the aldehyde and/or the ylide prevents effective orbital overlap for the initial cycloaddition. Action: Increase the reaction temperature (e.g., from 0 °C to room temperature or refluxing THF) and prolong the reaction time. Monitor progress by TLC. If this fails, the HWE reaction is a highly recommended alternative.[1][2] |
| Ylide Instability | Non-stabilized ylides, especially those generated with strong organolithium bases, can be unstable and degrade over time. Action: Generate the ylide and add the aldehyde at a low temperature (-78 °C or 0 °C), then allow the reaction to slowly warm to room temperature.[1] Consider generating the ylide in the presence of the aldehyde (in situ), which can sometimes improve yields with unstable ylides.[9] |
| Poor Aldehyde Quality | Aldehydes, particularly those with α-protons, can be prone to oxidation, polymerization, or enolization.[1][3] Action: Use freshly distilled or purified aldehyde. Alternatively, consider an in-situ generation of the aldehyde from the corresponding alcohol via an oxidation-Wittig tandem process.[3] |
Issue 2: Poor or Undesired Stereoselectivity
Achieving high stereoselectivity is often a primary goal. The following table summarizes how to steer the reaction toward the desired isomer.
Controlling Stereochemical Outcomes
| Desired Isomer | Ylide Type | Recommended Conditions & Rationale |
| (Z)-Alkene | Non-stabilized (R=alkyl) | Use salt-free conditions. Employ sodium or potassium bases (e.g., NaHMDS, KHMDS) in a non-polar solvent like THF or toluene. Lithium salts promote equilibration of the oxaphosphetane intermediate, which erodes Z-selectivity.[2][3][10] The reaction is under kinetic control, favoring the cis-oxaphosphetane which leads to the (Z)-alkene.[3][11] |
| (E)-Alkene | Stabilized (R=EWG) | Standard conditions. These reactions are typically under thermodynamic control and naturally favor the more stable (E)-alkene.[2] |
| (E)-Alkene | Non-stabilized (R=alkyl) | Use the Schlosser Modification. This method involves deprotonating the initially formed betaine intermediate with a second strong base (e.g., n-BuLi or PhLi) at low temperature, allowing it to equilibrate to the more stable threo-betaine. Subsequent protonation and collapse yield the (E)-alkene.[3][6][12] |
Issue 3: Difficulty Removing Triphenylphosphine Oxide (TPPO) Byproduct
TPPO is a notoriously difficult byproduct to remove due to its high polarity and crystallinity, often co-purifying with the desired product.[13][14] Chromatography-free methods are highly desirable, especially on a larger scale.[15]
Strategies for TPPO Removal
| Method | Principle | Brief Protocol |
| Precipitation/Crystallization | TPPO has low solubility in non-polar solvents like hexanes or diethyl ether.[13] | Concentrate the crude reaction mixture. Dissolve the residue in a minimal amount of a solvent like dichloromethane or toluene. Slowly add a non-polar anti-solvent (e.g., hexanes) while stirring to precipitate the TPPO. Cool the mixture to maximize precipitation and collect the TPPO by filtration.[13] |
| Complexation with Metal Salts | As a Lewis base, TPPO forms insoluble complexes with metal salts like ZnCl₂ or MgCl₂.[13][16] | Dissolve the crude mixture in a solvent like ethanol. Add a solution of ZnCl₂ (e.g., 1.8 M in warm ethanol) at room temperature. A white precipitate of the ZnCl₂(TPPO)₂ adduct should form. Remove the precipitate by filtration and concentrate the filtrate.[13] |
Key Experimental Protocols
Safety Note: Strong bases like n-BuLi and KHMDS are pyrophoric and/or highly reactive. Always handle them under an inert atmosphere with appropriate personal protective equipment.
Protocol 1: General Wittig Reaction for (Z)-Alkene Synthesis (Salt-Free)
This protocol is optimized for generating a (Z)-alkene from a non-stabilized ylide and a hindered aldehyde.
-
Setup : Add the alkyltriphenylphosphonium salt (1.1 eq.) to a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar under a positive pressure of Argon.
-
Ylide Generation : Add anhydrous THF via syringe. Cool the resulting suspension to 0 °C in an ice bath. Add KHMDS (1.05 eq., as a solution in THF or as a solid) dropwise or portion-wise. Stir the mixture at 0 °C for 30 minutes, then at room temperature for 1 hour. Formation of a deep red or orange color indicates ylide generation.[7]
-
Reaction : Cool the ylide solution back down to -78 °C (dry ice/acetone bath). Slowly add a solution of the hindered aldehyde (1.0 eq.) in anhydrous THF via syringe over 15 minutes.
-
Workup : After the addition is complete, allow the reaction to slowly warm to room temperature and stir overnight. Monitor by TLC. Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.[7] Extract the aqueous layer with diethyl ether or ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification : Purify the crude product using one of the TPPO removal strategies described above, followed by flash column chromatography if necessary.
Protocol 2: Horner-Wadsworth-Emmons (HWE) Reaction for (E)-Alkene Synthesis
This is a preferred method for hindered aldehydes where an (E)-alkene is desired.
-
Setup : To a flame-dried flask under Argon, add the phosphonate ester (e.g., triethyl phosphonoacetate, 1.1 eq.) and dissolve in anhydrous THF.
-
Carbanion Generation : Cool the solution to 0 °C. Add NaH (1.1 eq., 60% dispersion in mineral oil) portion-wise. Allow the mixture to stir at room temperature for 1 hour until gas evolution ceases.
-
Reaction : Cool the solution back to 0 °C. Add a solution of the hindered aldehyde (1.0 eq.) in anhydrous THF dropwise. Allow the reaction to warm to room temperature and stir for 2-4 hours or until TLC indicates completion.
-
Workup : Quench the reaction with saturated aqueous NH₄Cl. Extract with ethyl acetate. The aqueous layer will contain the water-soluble phosphate byproduct. Wash the combined organic layers with water and brine, dry over anhydrous MgSO₄, filter, and concentrate. The crude product is often significantly cleaner than that from a Wittig reaction.
Protocol 3: The Schlosser Modification for (E)-Alkene Synthesis
This protocol converts a non-stabilized ylide into an (E)-alkene product.
Caption: Reaction pathways: Standard Wittig vs. Schlosser Modification.
-
Ylide & Betaine Formation : Generate the ylide from the phosphonium salt (1.1 eq.) using n-BuLi (1.05 eq.) in THF at -78 °C. After stirring for 30 min, add the hindered aldehyde (1.0 eq.) and stir for an additional hour at -78 °C to form the lithium-complexed erythro-betaine.
-
Equilibration : To the cold suspension, add a second equivalent of n-BuLi or PhLi (1.1 eq.) at -78 °C and stir for 30 minutes. This deprotonates the betaine to form a β-oxido ylide.
-
Protonation & Collapse : Add a proton source, typically pre-cooled tert-butanol (2.0 eq.), to selectively protonate the intermediate, forming the more stable threo-betaine.
-
Workup : Allow the mixture to warm to room temperature, which induces elimination to form the (E)-alkene. Proceed with a standard aqueous workup.
References
-
ACS Omega. (2021, May 19). Triphenylphosphine Oxide Removal from Reactions: The Role of Solvent and Temperature. Retrieved from [Link]
-
Wikipedia. (n.d.). Wittig reaction. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, January 22). Wittig reaction. Retrieved from [Link]
-
National Institutes of Health (NIH). (2025, March 20). Enantioselective Potassium-Catalyzed Wittig Olefinations. Retrieved from [Link]
-
CORA. (n.d.). Unequivocal experimental evidence for a unified lithium salt-free Wittig reaction mechanism for all phosphonium ylide types. Retrieved from [Link]
-
Wipf, P. (2007, February 12). The Wittig Reaction. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Wittig Reaction. Retrieved from [Link]
-
ACS Publications. (2021, May 19). Triphenylphosphine Oxide Removal from Reactions: The Role of Solvent and Temperature. Retrieved from [Link]
-
Scientific Update. (2023, February 9). Triphenylphosphine Oxide- Waste Not, Want Not. Retrieved from [Link]
-
AdiChemistry. (n.d.). WITTIG REACTION | MECHANISM. Retrieved from [Link]
-
OpenBU. (2012, January 3). Wittig Reaction. Retrieved from [Link]
- Google Patents. (n.d.). CN109354595B - Method for recovering triphenylphosphine oxide from Wittig reaction rectification residual liquid.
-
Organic Chemistry Portal. (n.d.). Schlosser Modification. Retrieved from [Link]
-
Master Organic Chemistry. (2018, February 6). Wittig Reaction - Examples and Mechanism. Retrieved from [Link]
-
Wikipedia. (n.d.). Horner–Wadsworth–Emmons reaction. Retrieved from [Link]
-
Dalal Institute. (n.d.). Wittig Reaction. Retrieved from [Link]
-
Reddit. (2022, December 16). Problems with wittig reaction. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Wittig reaction - Wikipedia [en.wikipedia.org]
- 4. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. adichemistry.com [adichemistry.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]
- 9. reddit.com [reddit.com]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. DSpace [cora.ucc.ie]
- 12. Schlosser Modification [organic-chemistry.org]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Triphenylphosphine Oxide Removal from Reactions: The Role of Solvent and Temperature - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. scientificupdate.com [scientificupdate.com]
Navigating the Synthesis of 5,8-Dioxaspiro[3.4]octane-2-carbaldehyde: A Technical Support Guide for Scale-Up Challenges
The synthesis of complex heterocyclic molecules like 5,8-Dioxaspiro[3.4]octane-2-carbaldehyde, a valuable building block in medicinal chemistry and drug development, presents a unique set of challenges, particularly during scale-up. This technical support guide is designed to provide researchers, scientists, and drug development professionals with practical, field-proven insights and troubleshooting strategies to navigate the intricacies of this synthesis. Drawing upon established chemical principles and real-world laboratory experience, this guide aims to be a self-validating resource for ensuring reproducible and efficient synthesis at scale.
Introduction to the Synthetic Landscape
The primary challenge in the synthesis of this compound lies in the final oxidation step, converting the corresponding primary alcohol to the target aldehyde. The spiroketal core, while often stable, can be sensitive to certain reaction conditions, particularly acidic environments which can lead to ring-opening or isomerization.[1][2] The choice of oxidant and the subsequent work-up and purification are critical to achieving high yield and purity, especially when transitioning from milligram to multi-gram or kilogram scale.
This guide will focus on the two most common and effective oxidation methods for this transformation: the Dess-Martin Periodinane (DMP) oxidation and the Swern oxidation. We will explore the nuances of each, providing detailed troubleshooting for the common pitfalls encountered during scale-up.
Troubleshooting Guide: The Oxidation Step
Scenario 1: Dess-Martin Periodinane (DMP) Oxidation
The Dess-Martin oxidation is favored for its mild, neutral pH conditions and high chemoselectivity, making it an excellent choice for sensitive substrates.[3][4] However, its application on a larger scale introduces significant logistical challenges.[5][6]
Question: I am performing a DMP oxidation on (5,8-Dioxaspiro[3.4]octan-2-yl)methanol. On a small scale (100 mg), the reaction works beautifully. However, when I scaled up to 30 grams, I encountered a thick, unmanageable slurry during the reaction, and my yield dropped significantly after a difficult work-up. What is happening and how can I fix this?
Answer: This is a classic scale-up issue with DMP oxidations. The byproduct of the reaction, 2-iodoxybenzoic acid (IBX) and its acetate adducts, are insoluble in many common organic solvents like dichloromethane (DCM), leading to the formation of a thick precipitate.[5][6] On a larger scale, this solid mass can trap your product, making stirring inefficient and the subsequent work-up a significant challenge.
Here is a systematic approach to troubleshoot and optimize your large-scale DMP oxidation:
1. Understanding the Causality:
-
Precipitation: The DMP byproducts crash out of solution as the reaction progresses.
-
Product Entrapment: The gummy or solid byproduct physically traps the desired aldehyde, preventing its complete extraction and leading to lower yields.
-
Difficult Filtration: The fine, often gelatinous, nature of the precipitate can clog filter paper, making filtration slow and inefficient.
2. Recommended Protocol and Troubleshooting:
A robust work-up procedure is crucial for a successful large-scale DMP oxidation. The following protocol, adapted from a similar large-scale synthesis of a related spiroketal aldehyde, is highly effective.[7][8]
| Step | Procedure | Rationale & Troubleshooting |
| 1. Reaction | To a solution of (5,8-Dioxaspiro[3.4]octan-2-yl)methanol (1 eq.) in DCM (5-10 volumes), add DMP (1.2-1.5 eq.) portion-wise at room temperature. Monitor by TLC until starting material is consumed. | Troubleshooting: If the slurry becomes too thick to stir, you can add more DCM. However, this will increase your total reaction volume, which may not be ideal for scale-up. A more effective approach is to ensure vigorous overhead stirring. |
| 2. Quenching | Upon completion, pour the reaction mixture into a vigorously stirred, biphasic solution of saturated aqueous sodium bicarbonate (NaHCO₃) and saturated aqueous sodium thiosulfate (Na₂S₂O₃). | Rationale: NaHCO₃ neutralizes the acetic acid byproduct. Na₂S₂O₃ reduces the excess DMP and its byproducts to more soluble iodine species. This dual-action quench is critical for breaking down the solid precipitate. |
| 3. Extraction | Stir the biphasic mixture for at least 1 hour. The solid byproducts should dissolve. Separate the organic layer. Extract the aqueous layer with DCM (2 x 3 volumes). | Troubleshooting: If solids persist, add more Na₂S₂O₃ solution and continue stirring. Ensure the pH of the aqueous layer is basic. |
| 4. Washing | Combine the organic layers and wash with water and then brine. | Rationale: Removes any remaining inorganic salts. |
| 5. Drying & Concentration | Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. | Caution: The target aldehyde may be sensitive to heat. Use a rotary evaporator with a water bath temperature below 40 °C. |
3. Visualizing the Workflow:
Caption: Interdependencies in Swern Oxidation Scale-Up.
Frequently Asked Questions (FAQs)
Q1: My aldehyde product seems to be unstable during column chromatography. What can I do?
A: Aldehydes can be prone to oxidation to the corresponding carboxylic acid, especially on silica gel. To mitigate this, you can try a few strategies:
-
Deactivate the Silica Gel: Pre-treat your silica gel with triethylamine (typically 1% v/v in your eluent) to neutralize acidic sites.
-
Rapid Chromatography: Do not let the column run overnight. Elute your product as quickly as possible.
-
Alternative Purification: If the product is still unstable, consider alternative purification methods such as distillation under reduced pressure if the aldehyde is sufficiently volatile and thermally stable.
Q2: Are there any "greener" or more scalable alternatives to DMP and Swern oxidations?
A: Yes, catalytic aerobic oxidation methods using catalysts like TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) with a co-oxidant like sodium hypochlorite are gaining popularity for being more environmentally friendly and cost-effective on an industrial scale. However, these methods often require significant optimization for each specific substrate to achieve high conversion and selectivity.
Q3: How can I confirm the purity of my final product?
A: A combination of analytical techniques is recommended:
-
NMR Spectroscopy (¹H and ¹³C): To confirm the structure and check for residual solvents or byproducts.
-
Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS): To determine purity and confirm the molecular weight.
-
Infrared (IR) Spectroscopy: To confirm the presence of the aldehyde carbonyl stretch (typically around 1720-1740 cm⁻¹) and the absence of the alcohol O-H stretch from the starting material.
Conclusion
The successful scale-up synthesis of this compound is a testament to careful planning, a deep understanding of reaction mechanisms, and proactive troubleshooting. By anticipating the challenges associated with large-scale oxidations, particularly the physical properties of byproducts in DMP oxidations and the stringent safety requirements of Swern oxidations, researchers can develop robust and reproducible synthetic routes. This guide provides a framework for addressing these challenges, enabling the efficient production of this valuable chemical intermediate for further research and development.
References
-
Not Vicious, Just Misunderstood. (2017, March 24). Dess–Martin oxidation work up. Chemistry Stack Exchange. [Link]
-
Ashenhurst, J. (n.d.). Swern Oxidation of Alcohols To Aldehydes and Ketones. Master Organic Chemistry. [Link]
-
Wikipedia contributors. (2023, December 27). Dess–Martin periodinane. In Wikipedia, The Free Encyclopedia. [Link]
-
Wikipedia contributors. (2023, November 28). Swern oxidation. In Wikipedia, The Free Encyclopedia. [Link]
-
Chemistry Steps. (2020, January 6). Swern Oxidation. [Link]
-
Organic Synthesis. (n.d.). Alcohol to Aldehyde/Ketone using Swern Oxidation. [Link]
-
Crimmins, M. T., & Shams, G. (2005). Total synthesis of spiroketal containing natural products: kinetic vs. thermodynamic approaches. Arkivoc, 2005(5), 125-136. [Link]
-
Boeckman, R. K., & Shao, P. (2003). The dess-martin periodinane. Organic Syntheses, 77, 141. [Link]
-
Organic Chemistry Portal. (n.d.). Dess-Martin Oxidation. [Link]
-
Litskan, E. V., & Vashchenko, B. V. (2025). The Synthesis of 2,5-Dioxaspiro[3.4]octane Building Blocks: Three-Dimensional Spirocyclic Analogs of 1,4-Dioxanes. Journal of Organic and Pharmaceutical Chemistry, 23(1), 30–35. [Link]
-
Green, S. P., et al. (2022). Total Synthesis of Spiroketal Alkaloids Lycibarbarines A–C. ChemRxiv. [Link]
Sources
- 1. arkat-usa.org [arkat-usa.org]
- 2. chemrxiv.org [chemrxiv.org]
- 3. Dess–Martin periodinane - Wikipedia [en.wikipedia.org]
- 4. Dess-Martin Oxidation [organic-chemistry.org]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. echemi.com [echemi.com]
- 7. ophcj.nuph.edu.ua [ophcj.nuph.edu.ua]
- 8. researchgate.net [researchgate.net]
Stability issues of 5,8-Dioxaspiro[3.4]octane-2-carbaldehyde in solution
This technical guide addresses the stability, handling, and troubleshooting of 5,8-Dioxaspiro[3.4]octane-2-carbaldehyde . This molecule features a strained cyclobutane ring spiro-fused to a dioxolane (ketal) protecting group, with a reactive aldehyde handle.[1] Its unique architecture creates a "perfect storm" for instability if not handled with rigorous exclusion of acid and oxygen.[1][2]
Status: Active | Topic: Solution Stability & Handling | Classification: High-Sensitivity Reagent[1]
Core Stability Analysis: The "Domino Degradation" Effect
The primary instability of this molecule arises not just from the aldehyde or the ring strain individually, but from how they interact.[2] We define this as a Domino Degradation Pathway :
-
Trigger (Autoxidation): The aldehyde moiety is highly susceptible to radical autoxidation in the presence of atmospheric oxygen, converting the aldehyde (-CHO) to a carboxylic acid (-COOH).
-
Catalyst Generation (Acidification): The newly formed carboxylic acid lowers the pH of the solution.[2]
-
Collapse (Deprotection): The dioxolane ring (acetal/ketal) is acid-labile.[1][2] The acidic environment catalyzes the hydrolysis of the dioxolane, reverting it to the parent cyclobutanone and ethylene glycol.
-
Terminal Failure (Ring Opening/Polymerization): The resulting
-keto aldehyde (on the cyclobutane ring) is structurally unstable.[2] It rapidly undergoes aldol condensation (polymerization) or ring-opening due to the release of ring strain (~26 kcal/mol for cyclobutane).[1]
Visualization: The Degradation Pathway
The following diagram illustrates the causal link between air exposure and total sample destruction.[2]
Caption: The self-accelerating decomposition cycle initiated by air exposure.[1]
Troubleshooting Guide & FAQs
Issue 1: "My sample turned into a white insoluble solid/gum in the freezer."
Diagnosis: Polymerization triggered by autoxidation.[2] Mechanism: You likely stored the neat aldehyde without an inert gas blanket.[2] Even at -20°C, oxygen can slowly convert the aldehyde to acid, which catalyzes the formation of poly-acetals or aldol polymers.[1] Corrective Action:
-
Immediate: Check solubility in DMSO. If insoluble, the sample is lost.[1]
-
Prevention: Store as a 10-20% solution in anhydrous benzene or toluene (freezes at -20°C but stabilizes the monomer) under Argon.[2] Alternatively, store neat with trace BHT (butylated hydroxytoluene) as a radical scavenger if downstream chemistry permits.[1]
Issue 2: "NMR in CDCl₃ shows the loss of the ethylene bridge protons (~3.9 ppm)."
Diagnosis: Acid-catalyzed hydrolysis inside the NMR tube.[2] Mechanism: Chloroform (CDCl₃) naturally decomposes to form traces of DCl/HCl and Phosgene upon storage, especially if not stabilized with silver foil.[1] This trace acid is sufficient to cleave the sensitive spiro-dioxolane ring. Corrective Action:
-
Protocol: Never use untreated CDCl₃ for this compound.
-
Alternative: Use DMSO-d₆ or Benzene-d₆ .[2]
-
Rescue: If you must use CDCl₃, filter it through a small plug of basic alumina or add solid K₂CO₃ to the NMR tube immediately before adding the sample.[2]
Issue 3: "Yields are consistently low (<30%) during reductive amination."
Diagnosis: Competitive decomposition during imine formation.[2] Mechanism: Reductive amination often uses mild acid catalysts (Acetic acid/Ti(OiPr)₄).[1][2] The spiro-dioxolane is sensitive to these Lewis/Brønsted acids, leading to ring opening before the hydride reduction can occur.[1] Corrective Action:
-
Buffer the System: Do not use acetic acid.[2] Use a strictly neutral condition or a very mild buffer (e.g., 2,6-lutidine) if protonation is required.[1]
-
Order of Addition: Pre-mix the amine and reducing agent (e.g., STAB - Sodium Triacetoxyborohydride) before adding the aldehyde to minimize the lifetime of the free imine intermediate.
Experimental Protocols
Protocol A: Safe Purity Assessment (Self-Validating)
Do not rely on LCMS alone, as the acidic mobile phase (Formic acid/TFA) will decompose the sample on the column, showing artifacts.
-
Solvent Prep: Take 0.7 mL of DMSO-d₆ (or Benzene-d₆).[2]
-
Base Wash (Optional but recommended): If using CDCl₃ is unavoidable, pass it through a pipette tip containing 50 mg of anhydrous Basic Alumina.
-
Sample Prep: Dissolve ~5-10 mg of the aldehyde.
-
Acquisition: Run ¹H NMR immediately.
-
Validation Criteria:
-
Aldehyde Proton: Doublet or Singlet at ~9.6–9.8 ppm (Integrate to 1.0).[2]
-
Dioxolane Bridge: Multiplet at ~3.9–4.0 ppm (Must integrate to 4.0).
-
Ratio Check: If Dioxolane integration < 4.0 relative to Aldehyde, hydrolysis has occurred.
-
Protocol B: Purification of Partially Oxidized Material
If the sample contains <10% acid impurity, it can be rescued. Distillation is risky due to thermal instability.[2]
-
Column Prep: Slurry silica gel in Hexanes containing 1% Triethylamine (Et₃N) .[1][2] This neutralizes the silica acidity.[2]
-
Loading: Load sample as a concentrated solution in Toluene/Et₃N (99:1).
-
Elution: Elute rapidly with Hexanes:Ethyl Acetate (gradient, maintaining 0.5% Et₃N).
-
Concentration: Evaporate solvent at <30°C bath temperature. Do not heat to dryness under high vacuum for extended periods.[2]
Solvent & Reagent Compatibility Matrix
| Reagent/Condition | Compatibility | Notes |
| CDCl₃ (Untreated) | ❌ High Risk | Contains HCl/DCl.[1][2] Causes rapid acetal hydrolysis.[2] |
| DMSO-d₆ / C₆D₆ | ✅ Recommended | Non-acidic, stable for analysis.[1] |
| Methanol / Ethanol | ⚠️ Caution | Can form hemiacetals with the aldehyde; generally reversible but complicates NMR.[2] |
| Water (Neutral) | ⚠️ Transient | Stable for short periods (hours), but hydrolysis eventually occurs. |
| Water (Acidic pH < 5) | ❌ Fatal | Immediate hydrolysis of dioxolane.[1][2] |
| NaBH₄ (Basic) | ✅ Safe | Dioxolanes are stable to bases and nucleophiles.[1][2] |
| Jones Reagent | ❌ Fatal | Strong acid + oxidant destroys the molecule instantly.[2] |
Decision Tree for Handling
Use this logic flow to determine the next step for your experiment.
Caption: Operational workflow for assessing sample viability.
References
-
Litskan, E. V., & Vashchenko, B. V. (2025).[1][3][4] The Synthesis of 2,5-Dioxaspiro[3.4]octane Building Blocks: Three-Dimensional Spirocyclic Analogs of 1,4-Dioxanes. Journal of Organic and Pharmaceutical Chemistry, 23(1), 30–35.[1][3][4] [Link]
-
Wuitschik, G., et al. (2010).[5] Oxetanes in Drug Discovery: Structural and Synthetic Insights. Journal of Medicinal Chemistry, 53(8), 3227–3246.[1][5] [Link]
-
Greene, T. W., & Wuts, P. G. M. (1999).[1] Protective Groups in Organic Synthesis (3rd ed.).[2] Wiley-Interscience.[2] (General reference for dioxolane stability/hydrolysis mechanisms).
Sources
- 1. m.youtube.com [m.youtube.com]
- 2. m.youtube.com [m.youtube.com]
- 3. ophcj.nuph.edu.ua [ophcj.nuph.edu.ua]
- 4. researchgate.net [researchgate.net]
- 5. The Synthesis of 2,5-Dioxaspiro[3.4]octane Building Blocks: Three-Dimensional Spirocyclic Analogs of 1,4-Dioxanes | Journal of Organic and Pharmaceutical Chemistry [ophcj.nuph.edu.ua]
Validation & Comparative
Comparison of 5,8-Dioxaspiro[3.4]octane-2-carbaldehyde with other spirocyclic aldehydes
Executive Summary: The Case for Hetero-Spirocycles
In modern lead optimization, the "Escape from Flatland" initiative has driven the adoption of spirocyclic scaffolds to improve solubility and metabolic stability while increasing fraction saturated carbon (
This guide evaluates 5,8-Dioxaspiro[3.4]octane-2-carbaldehyde (Compound A) , a specialized building block that combines a cyclobutane core with a masked ketone (dioxolane ketal). We compare it directly against its all-carbon analog, Spiro[3.3]heptane-2-carbaldehyde (Compound B) , and the polarity-matched bioisostere 3,3-Difluorocyclobutanecarbaldehyde (Compound C) .
Key Finding: While Compound B offers superior metabolic stability, Compound A provides a critical solubility advantage (lowering LogP by ~0.8–1.2 units) and offers a "synthetic exit" via the latent ketone, enabling late-stage diversification that all-carbon spirocycles cannot support.
Structural & Physicochemical Analysis[1][2][3][4][5]
The primary differentiator between these scaffolds is the "Vector/Polarity Balance." The 5,8-dioxaspiro[3.4] system introduces two oxygen atoms perpendicular to the exit vector of the aldehyde, creating a permanent dipole that improves solvation without significantly altering the steric footprint compared to the spiro[3.3] system.
Table 1: Comparative Physicochemical Profile (Calculated/Representative)
| Property | 5,8-Dioxaspiro[3.4]octane-2-CHO | Spiro[3.3]heptane-2-CHO | 3,3-Difluorocyclobutane-CHO |
| Formula | |||
| MW | 142.15 | 124.18 | 120.09 |
| cLogP | 0.4 – 0.7 (Ideal for CNS/Oral) | 1.8 – 2.1 (Lipophilic risk) | 1.1 – 1.3 |
| TPSA ( | ~35 (Ether + Aldehyde) | 17 (Aldehyde only) | 17 (Aldehyde only) |
| LLE Efficiency | High | Moderate | High |
| Solubility (pH 7.4) | High (>500 | Low-Moderate (<100 | Moderate |
| Synthetic Utility | Bifunctional (Latent Ketone) | Monofunctional (Dead-end) | Monofunctional |
Structural Visualization: Exit Vectors & Space Filling
The following diagram illustrates the spatial arrangement and "synthetic reach" of the compared scaffolds.
Caption: Fig 1. Structural comparison highlighting the orthogonal "masked ketone" vector in the dioxaspiro system vs. the inert tail of the spiro[3.3]heptane.
Chemical Stability & Reactivity
A critical consideration for this compound is the stability of the dioxolane ring (the ketal). Unlike the all-carbon spiro[3.3]heptane, the dioxaspiro scaffold is susceptible to acid-catalyzed hydrolysis.
Acid Stability Profile
-
Spiro[3.3]heptane: Stable across pH 1–14.
-
5,8-Dioxaspiro[3.4]octane: Stable at pH > 4. Rapid hydrolysis at pH < 2 (simulated gastric fluid) to form the 3-oxocyclobutanecarbaldehyde derivative.
Aldehyde Reactivity (Reductive Amination)
The spiro-fusion at C3 (relative to the aldehyde at C1) creates steric bulk that influences the rate of imine formation.
-
Reaction Rate: 3,3-Difluoro > 5,8-Dioxaspiro
Spiro[3.3]. -
Mechanism: The cyclobutane ring strain (~26 kcal/mol) enhances the electrophilicity of the aldehyde carbonyl, making these systems highly reactive toward amines compared to cyclohexanecarbaldehydes.
Experimental Protocol: Comparative Acid Stability Assay
Use this protocol to validate scaffold integrity before scaling up.
-
Preparation: Dissolve 10 mM of test aldehyde in MeCN.
-
Incubation: Dilute to 100
in two buffers:-
Buffer A: 0.1 N HCl (pH 1.0)
-
Buffer B: Phosphate Buffer (pH 7.4)
-
-
Sampling: Aliquot at
. -
Quench: Neutralize pH 1.0 samples immediately with 1M Tris (pH 9.0).
-
Analysis: LC-MS/MS monitoring parent ion
.-
Pass Criteria: >95% parent remaining at 24h (pH 7.4).
-
Flag Criteria: >50% degradation at 1h (pH 1.0) indicates need for encapsulation or prodrug strategies.
-
Synthetic Utility & Workflow
The "Killer Application" for the 5,8-dioxaspiro[3.4] scaffold is the ability to perform Divergent Synthesis . After the aldehyde is reacted (e.g., reductive amination to attach a pharmacophore), the ketal can be deprotected to reveal a ketone. This ketone allows for a second vector of elaboration (Grignard addition, another reductive amination, or fluorination).
Workflow Diagram: Divergent Synthesis Strategy
Caption: Fig 2. Divergent synthesis workflow. Path B demonstrates the unique advantage of the dioxaspiro scaffold over spiro[3.3]heptane.
Metabolic Stability (Microsomal)
While spirocycles generally block metabolic soft spots, the ether linkages in the dioxaspiro system introduce a potential liability: O-dealkylation or oxidative ring opening by CYP450 enzymes.
Table 2: Comparative Intrinsic Clearance ( )
| Scaffold | Human Microsomes ( | Primary Metabolite |
| Spiro[3.3]heptane | < 10 | Benzylic-like hydroxylation (Slow) |
| 5,8-Dioxaspiro[3.4] | 15 – 30 | Acetal oxidation / Ring opening |
| 3,3-Difluorocyclobutane | < 5 | None (Blocked) |
Expert Insight: If
References
-
Lovering, F., Bikker, J., & Humblet, C. (2009). Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success. Journal of Medicinal Chemistry. [Link]
-
Burkhard, J. A., et al. (2010). Synthesis and Structural Analysis of Spiro[3.3]heptanes as Scaffolds for Drug Discovery. Organic Letters. [Link]
-
Wuitschik, G., et al. (2010). Oxetanes as Promising Modules in Drug Discovery.[1] Angewandte Chemie International Edition. [Link]
-
Mykhailiuk, P. K. (2019). Saturated Bioisosteres of Benzene: Where We Are and Where We Are Going. Organic & Biomolecular Chemistry. [Link]
-
Gomez, S., et al. (2002). The Reductive Amination of Aldehydes and Ketones: Mechanistic Aspects and Selectivity Control. Advanced Synthesis & Catalysis. [Link]
Sources
A Practical Guide to the X-ray Crystallographic Analysis of 5,8-Dioxaspiro[3.4]octane Derivatives: A Methodological Comparison
Introduction
The 5,8-dioxaspiro[3.4]octane scaffold is an intriguing three-dimensional motif of growing interest in medicinal chemistry and materials science. Its rigid, spirocyclic structure offers a unique conformational landscape that can be exploited for the design of novel therapeutics and functional materials. A thorough understanding of the three-dimensional structure of these derivatives is paramount to establishing structure-activity relationships (SAR) and for rational drug design. X-ray crystallography stands as the definitive method for elucidating the precise atomic arrangement in the solid state, providing invaluable insights into molecular conformation, stereochemistry, and intermolecular interactions.
This guide provides a comprehensive overview of the methodologies and comparative analyses applicable to the X-ray crystallographic study of 5,8-dioxaspiro[3.4]octane derivatives. While a direct comparison of a wide range of publicly available crystal structures for this specific scaffold is currently limited, this document will equip researchers with the necessary protocols and analytical frameworks to conduct their own investigations and contribute to the growing body of knowledge in this area. We will draw upon established techniques for crystallizing and analyzing related spirocyclic systems to provide a robust starting point for new research endeavors.
Part 1: The Crystallization Challenge: From Solution to Single Crystal
The journey to a high-resolution crystal structure begins with the growth of a high-quality single crystal. This is often the most challenging and empirical step in the entire process. For 5,8-dioxaspiro[3.4]octane derivatives, which can range from polar to nonpolar depending on their substitution, a systematic screening of crystallization conditions is essential.
Solvent Selection: The Foundation of Crystal Growth
The choice of solvent is critical and is guided by the solubility of the compound. A suitable solvent will dissolve the compound when heated but allow it to become supersaturated and crystallize upon slow cooling.[1]
Common Solvents for Crystallization of Organic Molecules:
-
Polar Protic: Ethanol, Methanol, Isopropanol
-
Polar Aprotic: Acetone, Acetonitrile, Ethyl Acetate, Tetrahydrofuran (THF)
-
Nonpolar: Hexane, Toluene, Dichloromethane (DCM)
A solvent screen should be performed on a small scale (1-5 mg of compound). If no single solvent is ideal, a binary solvent system (a "good" solvent in which the compound is soluble and a "poor" solvent in which it is less soluble) can be employed.[1]
Crystallization Techniques: A Comparative Overview
Several techniques can be used to achieve the slow, controlled precipitation necessary for single crystal growth. The optimal method will vary for each 5,8-dioxaspiro[3.4]octane derivative.
| Technique | Principle | Advantages | Disadvantages |
| Slow Evaporation | The solvent is allowed to evaporate slowly from a saturated solution, gradually increasing the concentration of the solute.[2] | Simple to set up. | Can lead to the formation of multiple small crystals or "crusts." |
| Slow Cooling | A saturated solution at an elevated temperature is allowed to cool slowly to room temperature or below.[3] | Good for compounds with a steep solubility curve. | Requires a well-controlled temperature environment. |
| Vapor Diffusion | A solution of the compound is placed in a sealed container with a more volatile "anti-solvent" in which the compound is insoluble. The anti-solvent slowly diffuses into the compound's solution, reducing its solubility and inducing crystallization.[3][4] | Excellent for growing high-quality crystals from small amounts of material. | Can be slower than other methods. |
| Solvent Layering | A solution of the compound is carefully layered with a less dense, miscible anti-solvent. Crystals form at the interface as the solvents slowly mix.[3] | Good for compounds that are sensitive to temperature changes. | Requires careful selection of solvents with appropriate densities and miscibility. |
Experimental Protocol: Vapor Diffusion Crystallization
-
Prepare a concentrated solution: Dissolve 5-10 mg of the purified 5,8-dioxaspiro[3.4]octane derivative in a minimal amount (0.5-1 mL) of a "good" solvent (e.g., acetone, ethyl acetate) in a small vial.
-
Prepare the reservoir: In a larger beaker or jar, add a larger volume (5-10 mL) of a "poor" or "anti-solvent" (e.g., hexane, diethyl ether).
-
Set up the diffusion: Place the small vial containing the compound solution inside the larger beaker, ensuring the solvent levels are such that there is no direct mixing.
-
Seal and wait: Seal the beaker tightly with a lid or parafilm and leave it in an undisturbed location, free from vibrations and temperature fluctuations.
-
Monitor for crystal growth: Check for crystal formation over several days to weeks.
Part 2: X-ray Diffraction Data Collection and Structure Solution
Once a suitable single crystal (ideally 0.1-0.3 mm in each dimension with sharp edges) is obtained, it is mounted on a diffractometer for X-ray analysis.[2]
Data Collection Strategy
Modern single-crystal X-ray diffractometers automate much of the data collection process. Key parameters to consider include:
-
X-ray Source: Copper (Cu Kα, λ = 1.5418 Å) or Molybdenum (Mo Kα, λ = 0.7107 Å) radiation is commonly used.
-
Temperature: Data is typically collected at low temperatures (e.g., 100 K) to minimize thermal vibrations of the atoms, resulting in a more precise structure.
-
Data Redundancy: Collecting multiple measurements of the same reflection improves data quality.
Structure Solution and Refinement
The collected diffraction data is processed to determine the unit cell parameters and space group. The crystal structure is then "solved" using direct methods or Patterson methods, which provide an initial model of the electron density. This model is then refined against the experimental data to improve the fit and determine the final atomic positions and thermal parameters.
Part 3: Comparative Structural Analysis of 5,8-Dioxaspiro[3.4]octane Derivatives
With one or more crystal structures in hand, a detailed comparative analysis can be performed. This is where the true chemical insights are gained. The following tables illustrate the types of data that would be compared between different hypothetical derivatives.
Comparison of Key Bond Lengths and Angles
Substituents on the spirocyclic core can induce subtle but significant changes in bond lengths and angles due to steric and electronic effects.
Table 1: Hypothetical Comparison of Selected Bond Lengths (Å) and Angles (°) for 5,8-Dioxaspiro[3.4]octane Derivatives
| Derivative | C4-C5 Bond Length | O5-C6 Bond Length | C4-C5-C6 Bond Angle |
| Parent Scaffold | 1.54 | 1.43 | 88.5 |
| 2-Bromo Derivative | 1.55 | 1.42 | 88.2 |
| 2-Phenyl Derivative | 1.53 | 1.44 | 89.0 |
Conformational Analysis of the Spirocyclic System
The puckering of the tetrahydrofuran and cyclobutane rings is a key structural feature. This can be quantified by calculating torsion angles.
Table 2: Hypothetical Comparison of Ring Conformations via Torsion Angles (°)
| Derivative | Torsion Angle (O8-C4-C5-O5) | Ring Conformation |
| Parent Scaffold | 25.4 | Envelope |
| 2-Bromo Derivative | 23.1 | Twisted |
| 2-Phenyl Derivative | 28.9 | Envelope |
Analysis of Intermolecular Interactions
The way molecules pack in the crystal lattice is determined by intermolecular forces such as hydrogen bonds and van der Waals interactions. Understanding these interactions is crucial for predicting physical properties like melting point and solubility. For example, in related spirooxazine structures, weak C-H···O van der Waals interactions have been observed.[5]
Table 3: Hypothetical Comparison of Intermolecular Interactions
| Derivative | Dominant Intermolecular Interaction | Packing Motif |
| Parent Scaffold | van der Waals forces | Herringbone |
| 2-Hydroxy Derivative | O-H···O Hydrogen Bonds | 1D Chain |
| 2-Carboxylic Acid Derivative | O-H···O Hydrogen Bonds | Dimer |
Conclusion
The X-ray crystallographic analysis of 5,8-dioxaspiro[3.4]octane derivatives provides unparalleled insight into their three-dimensional structure. While the availability of public data for direct comparison is nascent, the methodologies outlined in this guide offer a clear pathway for researchers to successfully crystallize, analyze, and compare new derivatives. By systematically applying these techniques, the scientific community can build a comprehensive understanding of the structure-property relationships that govern this important class of molecules, thereby accelerating their application in drug discovery and materials science.
References
- A Structural Analysis of Spiropyran and Spirooxazine Compounds and Their Polymorphs. (2017). [Source Not Available]
-
Guide for crystallization. University of Fribourg Chemistry Department. [Link]
- Supplementary materials (1)
- Theory Untangles Fascinating Properties of Spiro-Compounds - Mario Barb
-
Spiro-Flavonoids in Nature: A Critical Review of Structural Diversity and Bioactivity - PMC. National Center for Biotechnology Information. [Link]
-
SOP: CRYSTALLIZATION - UCT Science. University of Cape Town. [Link]
- The Synthesis of 2,5-Dioxaspiro[3.4]octane Building Blocks: Three-Dimensional Spirocyclic Analogs of 1,4-Dioxanes. (2025). Journal of Organic and Pharmaceutical Chemistry.
-
2-Bromo-5,8-dioxaspiro[3.4]octane - PubChem. National Center for Biotechnology Information. [Link]
- How to Grow Crystals. [Source Not Available]
-
Synthesis of novel azaspiro[3.4]octanes as multifunctional modules in drug discovery. (2011). Organic Letters. [Link]
Sources
- 1. INHIBITORS OF AKT ACTIVITY - Patent 2303269 [data.epo.org]
- 2. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 3. ophcj.nuph.edu.ua [ophcj.nuph.edu.ua]
- 4. CA2937431A1 - Compounds - Google Patents [patents.google.com]
- 5. AU2022285758A1 - Substituted tetrahydrofuran analogs as modulators of sodium channels - Google Patents [patents.google.com]
Efficacy of 5,8-Dioxaspiro[3.4]octane building blocks in improving drug-like properties
The following guide provides an in-depth technical analysis of 5,8-Dioxaspiro[3.4]octane building blocks, focusing on their efficacy in medicinal chemistry.
Executive Summary
The 5,8-Dioxaspiro[3.4]octane scaffold represents a specialized class of spirocyclic building blocks used to optimize the physicochemical properties of drug candidates. Structurally, it is the ethylene ketal of cyclobutanone, featuring a four-membered ring spiro-fused to a five-membered dioxolane ring.
Unlike traditional flat aromatic rings or flexible alkyl chains, this scaffold offers a high fraction of saturated carbon (
Structural Analysis & Mechanism of Action
Chemical Topology
The scaffold consists of two orthogonal rings sharing a single quaternary carbon (the spiro center).
-
Ring A (Cyclobutane): Provides a rigid, compact hydrophobic face.
-
Ring B (1,3-Dioxolane): Contains two oxygen atoms at positions 5 and 8 (relative to the spiro numbering), imparting polarity and hydrogen bond accepting (HBA) capability.
Mechanism of Property Improvement
-
"Escape from Flatland": By introducing a spiro center, the molecule forces substituents into non-planar orientations. This increases solubility by disrupting crystal packing energy and improves selectivity by exploring novel chemical space.
-
LogP Modulation: The two ether oxygens significantly lower the partition coefficient (LogP) compared to an all-carbon spiro[3.4]octane or cyclohexane, without introducing the basicity of a nitrogen atom (as in morpholine).
-
Metabolic Stability: While acyclic ketals are often acid-labile, spiro-ketals exhibit enhanced stability due to the steric bulk of the spiro fusion and the thermodynamic stability of the 5-membered dioxolane ring. This makes them suitable for oral drug delivery systems.
Visualization of the Scaffold
The following diagram illustrates the structural connectivity and the orthogonal nature of the rings.
Caption: Topology of 5,8-Dioxaspiro[3.4]octane showing the fusion of the hydrophobic cyclobutane ring and the polar dioxolane ring at the spiro center.
Comparative Analysis
This section objectively compares 5,8-Dioxaspiro[3.4]octane against common structural alternatives used in lead optimization.
Comparison Table: Physicochemical & ADME Properties
| Feature | 5,8-Dioxaspiro[3.4]octane | Cyclohexane | Morpholine | Open-Chain Ether |
| Primary Role | Rigid, Polar Spacer | Hydrophobic Spacer | Polar Spacer (Basic) | Flexible Polar Spacer |
| LogP Impact | Lowers (approx. -1.0 to -1.5 vs carbocycle) | Increases (Lipophilic) | Lowers (Polar) | Lowers (Polar) |
| Solubility | High (Disrupts packing + HBA) | Low | High | Moderate |
| Acidity/Basicity | Neutral | Neutral | Basic (pKa ~8.3) | Neutral |
| hERG Risk | Low (No basic nitrogen) | Low | Moderate (Cationic at pH 7.4) | Low |
| Conformational Entropy | Low (Rigid) | Moderate (Chair/Boat) | Moderate (Chair) | High (Flexible penalty) |
| Metabolic Liability | Low (Sterically protected ketal) | High (CYP oxidation) | Moderate (N-oxidation) | Moderate (O-dealkylation) |
Key Insights
-
Vs. Morpholine: Morpholine is a classic polar spacer but introduces a basic nitrogen, which can lead to phospholipidosis or hERG channel inhibition. The 5,8-dioxaspiro scaffold provides similar polarity reduction without the basic center.
-
Vs. Cyclohexane: Replacing a cyclohexane ring with this spiro-ketal significantly lowers lipophilicity (LogD), improving metabolic stability (intrinsic clearance,
) by removing lipophilic "grease" that attracts CYP enzymes.
Experimental Protocols
Synthesis of the Building Block
The synthesis of the core scaffold, such as 5,8-dioxaspiro[3.4]octane-2-carboxylic acid , is typically achieved via acid-catalyzed ketalization.
Protocol:
-
Reagents: 3-Oxocyclobutanecarboxylic acid (1.0 eq), Ethylene glycol (1.5 eq), p-Toluenesulfonic acid (pTsOH, 0.05 eq).
-
Solvent: Toluene or Benzene (anhydrous).
-
Apparatus: Dean-Stark trap for water removal.
-
Procedure:
-
Combine reagents in the solvent.
-
Reflux with vigorous stirring, monitoring water collection in the Dean-Stark trap.
-
Continue reflux until theoretical water volume is collected (approx. 4-12 hours).
-
Cool to room temperature. Wash with saturated
to neutralize the catalyst. -
Dry organic layer over
, filter, and concentrate in vacuo. -
Purification: Recrystallization from hexanes/ether or flash chromatography (SiO2, EtOAc/Hexanes).
-
Incorporation into Drug Candidates (Amide Coupling)
To utilize the carboxylic acid derivative (CAS: 1001907-64-7) in a medicinal chemistry workflow:
Protocol:
-
Activation: Dissolve 5,8-dioxaspiro[3.4]octane-2-carboxylic acid (1.0 eq) in DMF/DCM (1:1).
-
Coupling Agent: Add HATU (1.2 eq) and DIPEA (3.0 eq). Stir for 10 min.
-
Amine Addition: Add the target amine (1.0 eq). Stir at RT for 2-16 hours.
-
Workup: Dilute with EtOAc, wash with LiCl (5% aq),
, and Brine. -
Validation: Confirm structure via 1H NMR. The ethylene ketal protons typically appear as a multiplet around 3.8–4.0 ppm.
Decision Framework for Scaffold Selection
Use the following logic flow to determine when to deploy the 5,8-dioxaspiro[3.4]octane scaffold in your lead optimization campaign.
Caption: Decision tree for selecting 5,8-dioxaspiro[3.4]octane to address specific ADME/Tox liabilities.
Case Study: Application in Kinase Inhibitors
Research into Akt (Protein Kinase B) inhibitors has utilized the 5,8-dioxaspiro[3.4]octane scaffold to improve the pharmacokinetic profile of naphthyridine-based inhibitors.
-
Challenge: Early leads often suffer from high clearance due to lipophilic aromatic cores.
-
Solution: Incorporation of the 2-(4-bromophenyl)-5,8-dioxaspiro[3.4]octane moiety.[1]
-
Outcome: The spiro-ketal provided a rigid linker that maintained the necessary vector for binding while improving metabolic stability compared to open-chain ether analogs. The ketal functionality remained stable under physiological conditions, validating its use in oral drugs.
References
-
BenchChem. 2-(Bromomethyl)-5,8-dioxaspiro[3.4]octane: Properties and Applications.
-
CymitQuimica. 5,8-Dioxaspiro[3.4]octane-2-carboxylic acid: Product Specifications.
-
European Patent Office (EPO). Patent EP2303269: Inhibitors of Akt Activity. (Demonstrates usage in bioactive kinase inhibitors).
-
Carreira, E. M., et al. Spirocyclic Building Blocks for Scaffold Assembly. Sigma-Aldrich / Merck Technical Guide.
-
Smolecule. 2-Bromo-5,8-dioxaspiro[3.4]octane: Spectral and Synthetic Data.
Sources
A Comparative Guide to NMR Assignments for Substituted 5,8-Dioxaspiro[3.4]octane Systems
For Researchers, Scientists, and Drug Development Professionals
The 5,8-dioxaspiro[3.4]octane scaffold is a unique three-dimensional motif of increasing interest in medicinal chemistry and materials science. Its rigid, spirocyclic structure, combining a cyclobutane and a 1,4-dioxane-like ring, offers a distinct spatial arrangement of substituents, influencing molecular properties and biological activity. Accurate assignment of Nuclear Magnetic Resonance (NMR) spectra is fundamental to characterizing these molecules, confirming their structure, and understanding their conformational behavior. This guide provides a comparative analysis of NMR assignments for substituted 5,8-dioxaspiro[3.4]octane systems, supported by experimental data and theoretical considerations.
The Structural Landscape and its NMR Implications
The 5,8-dioxaspiro[3.4]octane core presents a unique set of NMR challenges and features. The spirocyclic nature of the molecule, with a central quaternary carbon (C4), and the inherent strain of the cyclobutane ring significantly influence the chemical shifts and coupling constants of the surrounding protons and carbons.
Caption: Workflow for the NMR assignment of substituted 5,8-dioxaspiro[3.4]octane systems.
Conclusion
The NMR assignment of substituted 5,8-dioxaspiro[3.4]octane systems requires a systematic and multi-faceted approach. By combining one- and two-dimensional NMR techniques, researchers can confidently elucidate the structure and stereochemistry of these complex molecules. The comparative data presented here for the bromo-substituted derivative and its isomer provides a foundational understanding of the key spectral features. As more derivatives of this intriguing spirocyclic system are synthesized and characterized, a more comprehensive library of NMR data will undoubtedly emerge, further aiding in the rational design and development of novel compounds for a wide range of applications.
References
-
Litskan, Y. V., & Vashchenko, B. V. (2025). The Synthesis of 2,5-Dioxaspiro[3.4]octane Building Blocks: Three-Dimensional Spirocyclic Analogs of 1,4-Dioxanes. Journal of Organic and Pharmaceutical Chemistry, 23(1), 30-35. [Link]
Comparative Conformational Dynamics of the 5,8-Dioxaspiro[3.4]octane Scaffold
The 5,8-Dioxaspiro[3.4]octane ring system represents a unique intersection of high ring strain and conformational rigidity, making it a valuable scaffold in medicinal chemistry for restricting the spatial vector of substituents.
This guide provides an in-depth conformational analysis, comparing it with its larger homologues (spiro[4.4] and spiro[4.5] systems), and details experimental protocols for its characterization.
Executive Summary
The 5,8-dioxaspiro[3.4]octane system consists of a cyclobutane ring spiro-fused to a 1,3-dioxolane ring. Unlike flexible aliphatic chains or larger spirocycles, this scaffold exhibits a distinct "locked" geometry due to the orthogonality of the two rings at the spiro center (C4).
Key Characteristic: The transition from a sp² hybridized cyclobutanone to the sp³ hybridized spiro-ketal significantly relieves angle strain in the four-membered ring (Brown’s I-Strain concept), conferring unexpected thermodynamic stability compared to cyclopentanone derivatives.
Structural Architecture & Conformational Analysis
The Spiro Geometry
The spiro carbon (C4) acts as the pivot point. Due to the tetrahedral geometry of the spiro center, the mean plane of the cyclobutane ring is orthogonal (90°) to the mean plane of the dioxolane ring. This orthogonality is critical for drug design as it allows substituents on the two rings to explore non-overlapping chemical space.
Ring Puckering Dynamics
Neither ring in this system is planar.[1] The conformational landscape is defined by the coupled motion of two distinct modes:
-
Cyclobutane Puckering: The four-membered ring adopts a "butterfly" or puckered conformation to minimize torsional strain (eclipsing C-H interactions). The puckering angle is typically 25–30° . Inversion between the two puckered minima proceeds through a planar transition state, with a barrier of approximately 1.5 kcal/mol .
-
Dioxolane Pseudorotation: The five-membered dioxolane ring undergoes rapid pseudorotation through envelope and twist conformations. The barrier is extremely low (< 3 kcal/mol), rendering the dioxolane moiety conformationally mobile at room temperature unless substituted.
The "Gem-Disubstituent" Effect
In the spiro[3.4] system, the oxygen atoms of the dioxolane ring act as bulky geminal substituents on the cyclobutane. This steric bulk can slightly increase the barrier to cyclobutane inversion compared to the parent cyclobutane, effectively "stiffening" the scaffold.
Comparative Performance Analysis
The following table contrasts the 5,8-dioxaspiro[3.4]octane system with its primary alternatives: the [4.4] system (cyclopentanone acetal) and the [4.5] system (cyclohexanone acetal).
Table 1: Physicochemical & Conformational Metrics
| Feature | 5,8-Dioxaspiro[3.4]octane | 1,4-Dioxaspiro[4.4]nonane | 1,4-Dioxaspiro[4.5]decane |
| Common Name | Cyclobutanone Ethylene Ketal | Cyclopentanone Ethylene Ketal | Cyclohexanone Ethylene Ketal |
| Ring Sizes | 4-membered / 5-membered | 5-membered / 5-membered | 6-membered / 5-membered |
| Hybridization Shift | sp² | sp² | sp² |
| I-Strain Prediction | High Stability (Relieves angle strain) | Low Stability (Increases torsional strain) | High Stability (Chair formation) |
| Hydrolysis Rate ( | Slow (Stable) | Fast (Labile) | Very Slow (Stable) |
| LogP (Lipophilicity) | ~0.5 (Low) | ~1.2 (Medium) | ~1.8 (High) |
| Conformational Freedom | Restricted (High barrier puckering) | Flexible (Pseudorotation) | Rigid (Chair-locked) |
| Primary Application | Rigid spacer, Fsp³ enrichment | Labile protecting group | Stable scaffold |
Expert Insight: The [3.4] system is superior when a compact, polar, and metabolically stable spacer is required. The [4.4] system is often too labile for use as a permanent scaffold in oral drugs due to rapid acid-catalyzed hydrolysis in the stomach.
Experimental Protocols
Synthesis of 5,8-Dioxaspiro[3.4]octane
Objective: To synthesize the scaffold while minimizing polymerization of the strained cyclobutanone precursor.
Reagents:
-
Cyclobutanone (1.0 eq)
-
Ethylene Glycol (1.5 eq)
-
p-Toluenesulfonic acid (pTSA) (0.05 eq)
-
Solvent: Benzene or Toluene (for azeotropic water removal)
Protocol:
-
Setup: Equip a 250 mL round-bottom flask with a Dean-Stark trap and a reflux condenser.
-
Charging: Add cyclobutanone (Caution: Volatile, bp ~100°C), ethylene glycol, and pTSA to the solvent.
-
Reflux: Heat to reflux. Monitor water collection in the Dean-Stark trap.
-
Critical Step: Do not overheat. Cyclobutanone is prone to self-condensation. Reaction is usually complete within 4-6 hours.
-
-
Quench: Cool to RT. Wash with saturated NaHCO₃ (to neutralize acid) and brine.
-
Purification: Dry organic layer over MgSO₄. Concentrate carefully (product is volatile). Distill under reduced pressure.
-
Validation: ¹H NMR (CDCl₃) should show a singlet at ~3.9 ppm (dioxolane CH₂) and a multiplet at ~2.0-2.5 ppm (cyclobutane CH₂).
Hydrolytic Stability Assay (Kinetic Measurement)
Objective: To quantify the stability of the spiro-ketal under physiological-like acidic conditions (simulating gastric environment).
Protocol:
-
Preparation: Dissolve 10 mg of the spiro compound in 0.5 mL of deuterated acetonitrile (
). -
Initiation: Add 0.1 mL of
containing 10 mM TFA (Trifluoroacetic acid) or HCl buffer (pH 1.2). -
Monitoring: Immediately transfer to an NMR tube. Acquire ¹H NMR spectra every 5 minutes for 2 hours at 37°C.
-
Data Analysis: Integrate the diagnostic ketal peak (dioxolane
) vs. the appearing ketone peak. Plot vs. time to determine the pseudo-first-order rate constant ( ).
Visualizations
Conformational Energy Landscape
The following diagram illustrates the relationship between the planar transition state and the stable puckered conformers.
Caption: Energy landscape showing the relaxation from the strained planar TS to the degenerate puckered minima.
Comparative Stability Logic (I-Strain)
This flow explains why the [3.4] system is more stable than the [4.4] system.
Caption: Application of Brown's I-Strain hypothesis explaining the superior stability of the [3.4] scaffold.
References
-
Wiberg, K. B. (1986). "The Concept of Strain in Organic Chemistry." Angewandte Chemie International Edition, 25(4), 312–322. Link
-
Brown, H. C., & Gerstein, M. (1950). "Acid-Base Studies in Gaseous Systems. VII. Dissociation of the Addition Compounds of Trimethylboron and Cyclic Imines; I-Strain." Journal of the American Chemical Society, 72(7), 2926–2933. Link
-
Cordes, E. H., & Bull, H. G. (1974). "Mechanism and Catalysis for Hydrolysis of Acetals, Ketals, and Ortho Esters." Chemical Reviews, 74(5), 581–603. Link
-
Carreira, E. M., & Fessard, T. C. (2014). "Four-Membered Ring-Containing Spirocycles: Synthetic Strategies and Opportunities." Chemical Reviews, 114(16), 8257–8322. Link
-
Lemieux, R. U. (1971). "Effects of Unshared Pairs of Electrons and their Solvation on Conformational Equilibria." Pure and Applied Chemistry, 25(3), 527-548. Link
Sources
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 5,8-Dioxaspiro[3.4]octane-2-carbaldehyde
This document provides a comprehensive, step-by-step guide for the safe and compliant disposal of 5,8-Dioxaspiro[3.4]octane-2-carbaldehyde. As a compound utilized in complex synthetic chemistry, particularly in pharmaceutical research and development, its aldehyde functionality and spirocyclic structure necessitate a rigorous approach to waste management. This guide is designed to provide clear, actionable protocols that protect laboratory personnel, ensure environmental stewardship, and maintain regulatory compliance.
Hazard Assessment and Profile
Understanding the chemical's hazard profile is the foundation of safe disposal. While a specific, comprehensive Safety Data Sheet (SDS) for this compound is not widely available, we can infer its primary hazards based on its functional groups—an aldehyde and a spirocyclic ether—and data from structurally related compounds.
The aldehyde group is the primary driver of its toxicological profile. Aldehydes, as a class, are known for their reactivity and potential to cause irritation and sensitization.[1] Inhalation can lead to respiratory tract irritation, while skin contact may result in dermatitis.[1] Similar spirocyclic compounds and aldehydes are classified as harmful if swallowed and can cause serious skin and eye irritation.[2][3][4]
| Hazard Category | Inferred Risk for this compound | Rationale and Authoritative Source |
| Acute Oral Toxicity | Category 4 (Harmful if swallowed) | Based on hazard statements for similar aldehyde-containing compounds. |
| Skin Corrosion/Irritation | Category 2 (Causes skin irritation) | A common hazard for aldehydes and related spiro-compounds.[2][5] |
| Eye Damage/Irritation | Category 2A (Causes serious eye irritation) | Direct contact with aldehydes can cause significant eye irritation.[1][2] |
| Respiratory Irritation | May cause respiratory irritation | Inhalation of aldehyde vapors is a known cause of respiratory discomfort and constriction.[1][2] |
| Chemical Reactivity | Incompatible with strong acids and oxidizing agents | Mixing with acids can lead to heat generation and violent polymerization.[6] |
The Core Disposal Principle: A Mandate for Professional Management
Due to its inherent hazards, this compound and materials contaminated with it are classified as hazardous chemical waste. This classification is governed by the Environmental Protection Agency (EPA) through the Resource Conservation and Recovery Act (RCRA).[7]
Under no circumstances should this chemical be disposed of via sanitary sewer (drain) or in regular solid waste (trash). [7][8][9] Evaporation in a fume hood is also not an acceptable method of disposal.[10] All waste streams containing this compound must be collected, properly labeled, and disposed of through your institution's designated Environmental Health and Safety (EHS) hazardous waste program.[7][11]
Standard Operating Procedure for Disposal
This section outlines the step-by-step workflow for managing waste generated from the use of this compound.
Step 1: Don Appropriate Personal Protective Equipment (PPE)
Before handling the chemical or its waste, ensure you are wearing the appropriate PPE to prevent exposure. The selection of PPE is dictated by the hazards identified in Section 1 and is mandated by Occupational Safety and Health Administration (OSHA) standards.[12]
-
Hand Protection: Wear nitrile or butyl rubber gloves. Latex gloves are not effective and should not be used.[1] Gloves must be inspected before use and disposed of as contaminated solid waste after handling.
-
Eye Protection: Use splash-proof safety goggles and a full-face shield, especially when transferring liquids.[1][12]
-
Body Protection: A chemically resistant lab coat must be worn and kept buttoned.
-
Respiratory Protection: All handling of the pure compound or its solutions should occur inside a certified chemical fume hood to control vapor inhalation.[1][13]
Step 2: Segregate and Collect Waste Streams
Proper segregation is critical to prevent dangerous chemical reactions within a waste container.[6]
-
Liquid Waste:
-
Collect all liquid waste containing this compound, including reaction residues and solvent rinses, in a dedicated, leak-proof container made of compatible material (e.g., glass or polyethylene).
-
Crucially, do not mix this aldehyde waste with acidic waste streams. [6]
-
Keep the waste container closed with a tight-fitting lid at all times, except when adding waste.[10][11]
-
-
Solid Waste:
-
Collect all contaminated solid materials, such as gloves, weighing paper, pipette tips, and absorbent pads from spill cleanups.
-
Place these items in a sturdy, sealed plastic bag or a designated solid waste container.[8]
-
This container must also be labeled as hazardous waste.
-
Step 3: Label Hazardous Waste Containers Correctly
Accurate and complete labeling is a strict regulatory requirement and is essential for safe handling by EHS personnel.[7][10]
Attach a completed EHS Hazardous Waste tag to every container. The label must include:
-
The words "Hazardous Waste" .[7]
-
Full chemical names of all contents. For mixtures, list every component. Do not use abbreviations or chemical formulas.[7]
-
The estimated percentage or concentration of each component.
-
The accumulation start date (the date the first drop of waste was added).
-
The Principal Investigator's name and laboratory location (building and room number).[7]
-
The appropriate hazard pictograms (e.g., Harmful/Irritant).[7]
Step 4: Store Waste in a Designated Satellite Accumulation Area (SAA)
Store sealed and labeled waste containers at or near the point of generation in a designated Satellite Accumulation Area (SAA) that is under the control of laboratory personnel.[10]
-
The SAA should be in a secondary containment bin to catch any potential leaks.
-
Store incompatible waste streams in separate secondary containment.[10]
-
Ensure the SAA is away from sinks or floor drains.[10]
Step 5: Arrange for Professional Disposal
Once the waste container is full or you are nearing your institution's time limit for accumulation, submit a chemical waste collection request to your EHS department. Follow your institution's specific procedures for pickup.[7]
Visual Workflow and Emergency Protocols
To ensure clarity, the following diagrams illustrate the decision-making process for disposal and the procedure for managing a spill.
Caption: Decision workflow for routine disposal.
Emergency Procedure: Small Spill Management
In the event of a small, manageable spill (<100 mL) within a chemical fume hood:
-
Alert Personnel: Immediately notify others in the lab.
-
Isolate: Restrict access to the spill area.
-
Protect: Ensure you are wearing full PPE, including a face shield.
-
Contain: Use a chemical spill kit or absorbent pads to absorb the spill. Work from the outside in.
-
Collect: Place all contaminated absorbent materials into a designated hazardous waste bag or container.[8]
-
Decontaminate: Clean the spill area with soap and water.
-
Dispose: Seal and label the container with contaminated materials and manage it as hazardous waste.
For large spills, spills outside of a fume hood, or any spill you are not comfortable cleaning, evacuate the area, close the doors, and contact your institution's EHS emergency line immediately.
Caption: Step-by-step process for small spill response.
References
-
Vertex AI Search Result[14] Aldehyde Disposal.
-
Vertex AI Search Result[15] Aldex® - Aldehyde Disposal Made Easy.
- Washington State Department of Ecology.
- Sigma-Aldrich. Methyl 5,8-dioxaspiro[3.
- Dartmouth College. Hazardous Waste Disposal Guide.
- PubChem. This compound.
- Study.com. What special precautions should be followed to ensure the safe use of aldehydes by healthcare professionals?.
- National Center for Biotechnology Inform
- Occupational Safety and Health Administr
- Weill Cornell Medicine. Formaldehyde Safety - (EHS Program Manual 4.4).
- CP Lab Safety.
- Sigma-Aldrich. Safety Data Sheet for 5-Bromo-5-nitro-1,3-dioxane.
- CymitQuimica. Safety Data Sheet for 6-OXA-1-AZASPIRO[3.
- Massachusetts Institute of Technology. Procedure for disposing of hazardous waste.
- Case Western Reserve University. How to Dispose of Chemical Waste.
- BLD Pharmatech. Safety Data Sheet for tert-Butyl 5-oxo-2,6-diazaspiro[3.
- American Chemical Society. Hazardous Waste and Disposal.
- Northwestern University. Hazardous Waste Disposal Guide.
- Fluorochem. Safety Data Sheet for 2-BROMO-5,8-DIOXASPIRO[3.4]OCTANE.
- CymitQuimica. Safety Data Sheet for 2-Oxaspiro[3.4]octan-6-one.
- Northwestern University. Hazardous Waste Disposal Guide (2015).
Sources
- 1. homework.study.com [homework.study.com]
- 2. static.cymitquimica.com [static.cymitquimica.com]
- 3. fluorochem.co.uk [fluorochem.co.uk]
- 4. static.cymitquimica.com [static.cymitquimica.com]
- 5. file.bldpharm.com [file.bldpharm.com]
- 6. calpaclab.com [calpaclab.com]
- 7. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 8. web.mit.edu [web.mit.edu]
- 9. acs.org [acs.org]
- 10. nswai.org [nswai.org]
- 11. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 12. 1910.1048 - Formaldehyde. | Occupational Safety and Health Administration [osha.gov]
- 13. ehs.weill.cornell.edu [ehs.weill.cornell.edu]
- 14. archtechnochem.com [archtechnochem.com]
- 15. wastewise.com [wastewise.com]
Personal Protective Equipment & Handling Guide: 5,8-Dioxaspiro[3.4]octane-2-carbaldehyde
Executive Safety Summary
5,8-Dioxaspiro[3.4]octane-2-carbaldehyde is a specialized spirocyclic building block used primarily in drug discovery to introduce three-dimensionality (Fsp3 character) into lead compounds.
While specific toxicological data for this exact CAS may be limited in public repositories, Structure-Activity Relationship (SAR) analysis dictates that it be handled as a reactive electrophile and potential sensitizer . The aldehyde functional group presents specific respiratory and contact hazards, while the spirocyclic core implies potential biological activity.
Immediate Hazard Classifications (Derived from Analogs):
-
Irritant: Causes skin irritation (H315) and serious eye irritation (H319).[2]
-
Target Organ Toxicity: May cause respiratory irritation (H335).[2]
-
Reactivity: Air-sensitive (oxidizes to carboxylic acid); electrophilic (protein cross-linking potential).
Risk Assessment & Biological Interaction
To select the correct PPE, we must understand why the protection is necessary based on the molecule's behavior.
| Structural Component | Chemical Behavior | Biological/Safety Implication |
| Aldehyde Group (-CHO) | Highly reactive electrophile; prone to oxidation. | Sensitization Risk: Aldehydes can form Schiff bases with lysine residues in proteins (haptens), leading to contact dermatitis or respiratory sensitization. |
| Spiro[3.4] System | Strained cyclobutane/dioxolane rings. | Unknown Potency: Spirocycles are often designed to fit specific protein binding pockets. Treat as a High Potency Active Pharmaceutical Ingredient (HPAPI) until IC50 data confirms otherwise. |
| Lipophilicity | Moderate (predicted). | Skin Absorption: The organic framework facilitates permeation through the stratum corneum, necessitating strict dermal protection. |
Personal Protective Equipment (PPE) Matrix
Standard "lab coat and glasses" are insufficient for reactive aldehyde intermediates. This matrix defines the required PPE based on operational risk.
Tier 1: Standard Handling (Bench Scale < 1g)
For weighing, transfer, and sealed reactions.
-
Eye Protection: Chemical Splash Goggles (ANSI Z87.1 or EN 166). Note: Standard safety glasses do not seal against vapors or fine powders.
-
Hand Protection: Double Nitrile Gloving (minimum 5 mil outer / 4 mil inner).
-
Why: Aldehydes can permeate thin nitrile. The second layer provides a "breakthrough buffer" and allows immediate shedding of the outer glove upon contamination.
-
-
Body Protection: Chemical-resistant lab coat (buttoned to neck) + long pants + closed-toe leather/composite shoes.
-
Respiratory: Handling must occur inside a certified Chemical Fume Hood .
Tier 2: High Exposure (Spill Cleanup / Scale-up > 10g)
For spill response, equipment cleaning, or operations outside a hood.
-
Hand Protection: Laminate Film Gloves (e.g., Silver Shield® or Barrier®).
-
Why: Laminates offer >480 min breakthrough time for aldehydes/ketones, whereas nitrile may degrade in <15 mins under direct immersion.
-
-
Respiratory: Full-face respirator with P100/Organic Vapor (OV) cartridges.
-
Body Protection: Tyvek® or chemically impervious apron/sleeve covers.
Operational Workflow: Safe Handling Protocol
This protocol integrates safety with yield preservation (preventing oxidation).
Phase A: Preparation
-
Engineering Check: Verify fume hood face velocity is 80–100 fpm.
-
Atmosphere: This aldehyde is air-sensitive. Pre-flush reaction vessels with Nitrogen (
) or Argon ( ). -
Decontamination Prep: Prepare a beaker of 10% aqueous Sodium Bisulfite (
) or saturated Sodium Bicarbonate. This will be used to quench contaminated tips/glassware.
Phase B: Transfer & Manipulation
-
Solids: If the compound is a solid, use a static-free spatula. Avoid creating dust.[1][2][3]
-
Liquids/Oils:
-
Use a gas-tight syringe or positive displacement pipette to prevent dripping.
-
Do not pour from the source bottle.
-
Keep the source container under inert gas blanket during transfer.
-
Phase C: Decontamination & Cleanup
-
Glassware: Rinse all glassware with acetone, then soak in the Bisulfite solution for 30 minutes before standard washing. This converts the reactive aldehyde into a water-soluble, non-volatile adduct.
-
Spills:
-
Cover with vermiculite or spill pads.
-
Do not use paper towels (aldehydes can react exothermically with cellulose in rare high-concentration cases).
-
Pack into a sealed hazardous waste container.
-
Visual Guide: Handling Lifecycle
The following diagram illustrates the decision logic for handling this spiro-aldehyde.
Figure 1: Decision logic for PPE selection and waste stream management based on scale and exposure risk.
Emergency & Disposal Procedures
First Aid
-
Eye Contact: Flush immediately with water for 15 minutes .[3][4] Lift eyelids. Seek medical attention (ophthalmologist) due to potential for corneal cross-linking.
-
Skin Contact: Remove contaminated clothing.[1][2][3][4] Wash skin with soap and water.[2][3][5] Do not use alcohol (may enhance absorption).
-
Inhalation: Move to fresh air. If breathing is difficult, provide oxygen.
Disposal Strategy
-
Segregation: Do not mix with oxidizing agents (e.g., nitric acid, peroxides) or strong bases in the waste stream, as this may cause exothermic polymerization or decomposition.
-
Labeling: clearly label waste as "Aldehyde-Functionalized Organic - Potential Sensitizer."
References
-
National Research Council. (2011).[6] Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press.[6] [Link]
-
Occupational Safety and Health Administration (OSHA). (n.d.). Occupational Safety and Health Standards: Toxic and Hazardous Substances (Aldehydes). [Link]
-
PubChem. (2024). Compound Summary: Spirocyclic Scaffolds and Aldehyde Reactivity. [Link]
Sources
- 1. fluorochem.co.uk [fluorochem.co.uk]
- 2. static.cymitquimica.com [static.cymitquimica.com]
- 3. fishersci.com [fishersci.com]
- 4. combi-blocks.com [combi-blocks.com]
- 5. web.stanford.edu [web.stanford.edu]
- 6. Read "Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version" at NAP.edu [nationalacademies.org]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
